8-Aminoclonazolam
Description
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOYZAISIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342264 | |
| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-66-6 | |
| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoclonazolam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K958PBK774 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 8-Aminoclonazolam
Disclaimer: 8-Aminoclonazolam is a novel research chemical and a derivative of the designer benzodiazepine (B76468), clonazolam. As of the writing of this document, there is a notable absence of comprehensive studies detailing its physicochemical properties in peer-reviewed scientific literature. This guide, therefore, presents a predictive analysis based on the known properties of its parent compound, clonazolam, and the established chemical principles of introducing an amino functional group to a benzodiazepine structure. The experimental protocols provided are standardized methodologies for the characterization of a new chemical entity of this class.
Predicted Physicochemical Properties
The introduction of an amino group at the 8-position of the clonazolam structure is anticipated to significantly alter its physicochemical characteristics. The primary effects are expected to be an increase in polarity and the introduction of a basic center, which will influence its solubility, partitioning behavior, and acid-base properties.
Table 1: Predicted Physicochemical Data for this compound
| Property | Predicted Value/Range | Method of Prediction |
| Molecular Formula | C₁₇H₁₃ClN₄O₂ | Based on the addition of an amino group to the clonazolam structure. |
| Molecular Weight | 356.77 g/mol | Calculated from the molecular formula. |
| pKa | 3.5 - 4.5 | Estimated based on the electronic environment of the aromatic amine. |
| logP | 2.0 - 2.5 | Predicted to be lower than clonazolam due to the increased polarity of the amino group. |
| Aqueous Solubility | pH-dependent | Expected to have higher solubility in acidic conditions due to the protonation of the amino group. |
| Melting Point | 180 - 200 °C | Predicted to be higher than clonazolam due to increased intermolecular hydrogen bonding. |
| Appearance | Pale yellow to white crystalline solid | Based on the typical appearance of similar benzodiazepine compounds. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies that would be employed to empirically determine the physicochemical properties of this compound.
Synthesis and Purification
A potential synthetic route to this compound would involve the nitration of the 8-position of a suitable benzodiazepine precursor, followed by reduction of the nitro group to an amine. The final product would be purified using column chromatography followed by recrystallization to achieve high purity.
pKa Determination
The acid dissociation constant (pKa) would be determined using potentiometric titration. A solution of this compound in a co-solvent system (e.g., methanol/water) would be titrated with a standardized solution of hydrochloric acid, and the pH would be monitored using a calibrated pH meter. The pKa value is determined from the inflection point of the resulting titration curve.
logP Determination
The octanol-water partition coefficient (logP) would be determined using the shake-flask method. A solution of this compound in a pre-saturated mixture of n-octanol and water would be shaken until equilibrium is reached. The concentration of the compound in both the octanol (B41247) and water phases would then be determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
The aqueous solubility would be determined at various pH values to assess the impact of the ionizable amino group. An excess of solid this compound would be added to a series of buffered aqueous solutions at different pHs. The suspensions would be agitated at a constant temperature until equilibrium is achieved. The solid would then be removed by filtration, and the concentration of the dissolved compound in the filtrate would be quantified by HPLC.
Structural Elucidation
The chemical structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amino group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
UV-Vis Spectroscopy: To determine the wavelengths of maximum absorbance.
Visualizations
Proposed Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of action of this compound at the GABA-A receptor.
8-Aminoclonazolam solubility and stability data
An in-depth guide to the solubility and stability of 8-aminoclonazolam, a primary metabolite of the designer benzodiazepine (B76468) clonazolam. This document is intended for researchers, scientists, and drug development professionals, providing key technical data and methodologies.
Executive Summary
This compound is the main human urinary metabolite of clonazolam, a potent nitrobenzodiazepine.[1] Its detection is a critical biomarker for confirming the use of its parent compound.[2][3] This guide synthesizes available technical data on the solubility and stability of this compound, presents its metabolic context, and outlines representative experimental protocols for its analysis.
Solubility Data
Quantitative solubility data for this compound has been established in several common laboratory solvents. The data, primarily from analytical reference standard suppliers, is crucial for the preparation of stock solutions and experimental media.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration | Citation |
|---|---|---|
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |[1] |
Stability Data
This compound is a stable molecule under appropriate storage conditions. However, it is important to note that it can also be formed as a result of the instability of its parent compound, clonazolam. Nitro-group-containing benzodiazepines are known to be metabolized to their amino counterparts, and this transformation can also occur due to drug instability.[2][3]
General studies on benzodiazepines show that long-term stability is highly dependent on storage temperature. For many benzodiazepines, significant degradation (up to 100% loss) can occur at room temperature, while storage at -20°C or -80°C provides much greater stability.[4]
Table 2: Long-Term Stability of this compound
| Condition | Stability Period | Citation |
|---|
| Stored at -20°C | ≥ 5 years |[1] |
Metabolic Pathway and Pharmacodynamics
This compound is not typically administered directly but is formed in vivo through the metabolism of clonazolam. This process involves the reduction of the nitro group on the benzodiazepine structure.[2][3][5]
Like its parent compound, this compound is classified as a benzodiazepine and is expected to exert its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor.[6] This interaction enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in central nervous system depression.
Experimental Protocols
While specific protocols for this compound are not widely published, standard methodologies for small molecule drugs are applicable.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., ethanol, water, buffer solutions).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C and/or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully removed and clarified by centrifugation or filtration (e.g., using a 0.22 µm syringe filter) to remove undissolved solids.
-
Quantification: The concentration of dissolved this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
Analysis: The experiment is performed in triplicate to ensure reproducibility, and the average concentration is reported as the solubility.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.
-
Sample Preparation: Solutions of this compound are prepared at a known concentration in a suitable solvent.
-
Stress Conditions: Aliquots of the solution are exposed to a variety of stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Stored at elevated temperatures (e.g., 80°C).
-
Photostability: Exposed to light (e.g., Xenon lamp).
-
-
Time Points: Samples are collected from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC or LC-MS/MS method. The percentage of the remaining this compound is calculated, and any significant degradation products are identified and characterized. This approach helps establish the degradation profile and informs appropriate storage and handling procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 6. cdn.who.int [cdn.who.int]
- 7. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
In Vitro Metabolism of Clonazolam to 8-Aminoclonazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonazolam, a potent triazolo-benzodiazepine, has emerged as a compound of interest in both clinical and forensic toxicology. Understanding its metabolic fate is crucial for accurate interpretation of toxicological findings and for the development of detection methods. This technical guide provides an in-depth overview of the in vitro metabolism of clonazolam, with a primary focus on its conversion to the major metabolite, 8-aminoclonazolam. This document details the experimental protocols for studying this metabolic pathway, presents available quantitative data, and visualizes the key processes involved.
Nomenclature
It is critical to address a point of potential confusion in the existing literature regarding the nomenclature of the primary amino metabolite of clonazolam. Due to the addition of a triazole ring to the benzodiazepine (B76468) structure, the numbering of the carbon atoms on the benzodiazepine ring is shifted. Consequently, the correct nomenclature for the amino metabolite is This compound , not 7-aminoclonazolam as it is sometimes erroneously referred to by analogy to other benzodiazepines like clonazepam.[1][2][3] Using the correct nomenclature is essential for clarity and precision in scientific communication.
Metabolic Pathway
The in vitro metabolism of clonazolam is a multi-step process involving both Phase I and Phase II enzymatic reactions. The primary and most well-documented Phase I metabolic pathway is the reduction of the nitro group at the 8-position of the benzodiazepine ring to form this compound.[1][4] This reaction is catalyzed by cytochrome P450 (CYP) enzymes in human liver microsomes. In addition to nitroreduction, other Phase I reactions such as hydroxylation have been reported. Subsequently, the parent drug and its Phase I metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion.[4]
Metabolic Pathway of Clonazolam
Caption: Phase I and Phase II metabolic pathways of clonazolam.
Quantitative Data
While the qualitative metabolic pathways of clonazolam have been described, there is a notable lack of comprehensive in vitro enzyme kinetic data, such as Michaelis-Menten constants (Km and Vmax), for the formation of this compound in human liver microsomes. The available quantitative data primarily consists of concentrations of clonazolam and its metabolites detected in various biological samples.
| Compound | Matrix | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Clonazolam | Post-mortem cases | 13 | - | [5] |
| Clonazolam | Driving under the influence of drugs (DUID) cases | 4.0 | 2.0 - 10 | [5] |
| This compound | Post-mortem cases | 13 | 2.0 - 580 | [5] |
| This compound | DUID cases | 19 | 2.8 - 59 | [5] |
Table 1: Reported Concentrations of Clonazolam and this compound in Forensic Casework.
Experimental Protocols
The following section details a representative experimental protocol for the in vitro metabolism of clonazolam using human liver microsomes (HLMs), synthesized from methodologies reported in the scientific literature.
Experimental Workflow: In Vitro Metabolism of Clonazolam
Caption: General workflow for in vitro metabolism studies of clonazolam.
Key Experiment: In Vitro Metabolism of Clonazolam in Human Liver Microsomes
Objective: To determine the formation of this compound from clonazolam following incubation with human liver microsomes.
Materials:
-
Clonazolam
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a deuterated analog of clonazolam or a structurally similar benzodiazepine)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the desired concentration of HLMs (e.g., 0.5-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.
-
Initiate the metabolic reaction by adding clonazolam (e.g., at a final concentration of 1-10 µM). The final incubation volume is typically 100-500 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes). Time-course experiments can be conducted by taking aliquots at various time points.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes of the incubation volume), containing an internal standard.
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared sample using a validated LC-MS/MS method for the detection and quantification of clonazolam and this compound.
-
Analytical Method: LC-MS/MS Parameters
The following table provides representative LC-MS/MS parameters for the analysis of clonazolam and this compound. It is important to note that these parameters may require optimization for different instruments.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Clonazolam | 354.1 | 326.1 | 308.1 |
| This compound | 324.1 | 296.1 | 278.1 |
Table 2: Example LC-MS/MS Transitions for Clonazolam and this compound.
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
Conclusion
The in vitro metabolism of clonazolam is primarily characterized by the nitroreduction to its major metabolite, this compound. This conversion is a key area of study for forensic toxicologists and drug metabolism scientists. While the metabolic pathways have been elucidated, a significant gap exists in the literature regarding the detailed enzyme kinetics of this transformation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the in vitro metabolism of clonazolam, with the aim of generating more comprehensive quantitative data. Such data will be invaluable for improving the interpretation of toxicological results and for advancing our understanding of the pharmacology of this potent benzodiazepine.
References
- 1. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 2. Clarification of the Correct Nomenclature of the Amino Metabolite of Clonazolam: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profiling of clonazolam in human liver microsomes and zebrafish models using liquid chromatography quadrupole Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Aminoclonazolam: An In-Depth Technical Guide on its Mechanism of Action as a Benzodiazepine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonazolam, a potent designer benzodiazepine (B76468), undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, 8-aminoclonazolam has been identified as a major urinary and blood metabolite, making it a critical biomarker for detecting clonazolam use in forensic and clinical toxicology.[1][2][3][4][5] While the pharmacological activity of the parent compound, clonazolam, is well-characterized as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the specific mechanism of action of this compound remains largely uninvestigated in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic generation from clonazolam and its presumed, though not yet experimentally verified, interaction with the GABA-A receptor. This document also highlights the existing knowledge gaps and outlines the necessary experimental approaches to fully elucidate the pharmacological profile of this significant metabolite.
Introduction
The emergence of novel psychoactive substances (NPS), particularly designer benzodiazepines, presents a continuous challenge to public health and safety. Clonazolam, a triazolo-analogue of clonazepam, has been identified as a highly potent sedative and anxiolytic agent.[6] Like many benzodiazepines, clonazolam's effects are mediated through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The metabolism of clonazolam is a critical aspect of its pharmacology and toxicology, with this compound being a key metabolic product resulting from the reduction of the nitro group of the parent compound.[3][7][8] Understanding the pharmacological activity of this compound is essential for a comprehensive assessment of the pharmacodynamic and toxicological profile of clonazolam.
Metabolism of Clonazolam to this compound
Clonazolam is extensively metabolized in the body, primarily through phase I reactions. The formation of this compound involves the reduction of the nitro group at the 8-position of the benzodiazepine ring structure. In vitro studies using human liver microsomes have confirmed the generation of this compound as a major phase I metabolite.[1]
The metabolic pathway can be summarized as follows:
-
Parent Compound: Clonazolam
-
Metabolic Reaction: Nitroreduction
-
Primary Metabolite: this compound
Further metabolism of this compound can occur, including acetylation to form 8-acetamidoclonazolam.[3][8]
Metabolic pathway of Clonazolam to this compound.
Presumed Mechanism of Action at the GABA-A Receptor
Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability.
Given that this compound retains the core benzodiazepine structure, it is highly probable that it also acts as a positive allosteric modulator of the GABA-A receptor. However, the affinity of this compound for the benzodiazepine binding site and its efficacy in modulating GABA-A receptor function have not been experimentally determined. The structural modification from a nitro to an amino group could potentially alter its binding affinity and efficacy compared to the parent compound, clonazolam.
Presumed allosteric modulation of the GABA-A receptor.
Quantitative Data
There is a significant lack of publicly available quantitative data on the pharmacological activity of this compound. The following table summarizes the known data for the parent compound, clonazolam, and indicates the data gaps for its metabolite.
| Compound | Target | Binding Affinity (Ki) | Efficacy (EC50) | Functional Effect |
| Clonazolam | GABA-A Receptor | Data not available in searched results | Data not available in searched results | Positive Allosteric Modulator |
| This compound | GABA-A Receptor | Not Reported | Not Reported | Presumed Positive Allosteric Modulator |
Note: The lack of specific Ki and EC50 values for clonazolam in the publicly available literature is also a notable data gap.
Experimental Protocols for Pharmacological Characterization
To elucidate the mechanism of action of this compound, standard in vitro pharmacological assays are required. The following protocols describe the general methodologies used to characterize the interaction of benzodiazepines with the GABA-A receptor.
Radioligand Binding Assay for GABA-A Receptor Affinity (Ki)
This assay determines the affinity of a test compound (this compound) for the benzodiazepine binding site on the GABA-A receptor.
-
Materials:
-
Cell membranes prepared from a stable cell line expressing human GABA-A receptors (e.g., HEK293 cells).
-
Radioligand with high affinity for the benzodiazepine site (e.g., [³H]flunitrazepam).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
In a parallel set of experiments, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity (EC50)
This assay measures the functional effect of this compound on GABA-A receptor activity.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired human GABA-A receptor isoform (e.g., α1β2γ2).
-
GABA at a fixed concentration (typically the EC10-EC20).
-
This compound at various concentrations.
-
TEVC recording setup, including a voltage-clamp amplifier, microelectrodes, and data acquisition system.
-
Recording solution (e.g., Ringer's solution).
-
-
Protocol:
-
Inject the GABA-A receptor subunit cRNAs into Xenopus oocytes and allow for receptor expression (2-5 days).
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a fixed, submaximal concentration of GABA to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current response.
-
Wash the oocyte with the recording solution between applications to allow for recovery.
-
Measure the peak current amplitude for each application.
-
Normalize the potentiated responses to the baseline GABA response.
-
Plot the normalized response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation).
-
Workflow for pharmacological characterization.
Conclusion and Future Directions
This compound is a confirmed major metabolite of the potent designer benzodiazepine clonazolam. While its presence is a reliable indicator of clonazolam exposure, its own pharmacological activity remains a critical unknown. Based on its chemical structure, it is strongly presumed to act as a positive allosteric modulator at the GABA-A receptor, similar to its parent compound and other benzodiazepines. However, the lack of empirical data on its binding affinity and functional efficacy represents a significant gap in the scientific literature.
Future research should prioritize the in vitro pharmacological characterization of this compound using the experimental protocols outlined in this guide. Determining the Ki and EC50 values of this compound at various GABA-A receptor subtypes is crucial for understanding its potential contribution to the overall pharmacological and toxicological effects of clonazolam. Such data will be invaluable for drug development professionals, toxicologists, and clinicians in assessing the risks associated with clonazolam use and in the development of potential therapeutic interventions.
References
- 1. Characterization of the four designer benzodiazepines clonazolam, deschloroetizolam, flubromazolam, and meclonazepam, and identification of their in vitro metabolites | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 6. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Toxicokinetics of 8-Aminoclonazolam: A Guide for Preclinical Research
Disclaimer: Publicly available scientific literature lacks dedicated preclinical studies on the toxicokinetics of 8-aminoclonazolam. This guide synthesizes current knowledge derived primarily from human clinical toxicology reports of its parent compound, clonazolam, to inform future preclinical research.
Introduction
This compound is the principal metabolite of clonazolam, a potent novel psychoactive substance (NPS) of the benzodiazepine (B76468) class.[1][2] Understanding the toxicokinetic profile of this major metabolite is crucial for interpreting toxicological findings, establishing its potential as a reliable biomarker for clonazolam exposure, and assessing its own pharmacological and toxicological activity. This document provides a comprehensive overview of the known metabolic pathway of clonazolam to this compound, summarizes quantitative data from human case reports, and details the analytical methodologies employed for its detection and quantification.
Metabolism of Clonazolam to this compound
The primary metabolic transformation of clonazolam involves the reduction of its nitro group to an amino group, resulting in the formation of this compound.[1][2] This metabolic process is a common pathway for nitro-group-containing benzodiazepines.[1][2]
Quantitative Data from Human Case Reports
The following table summarizes the reported concentrations of clonazolam and this compound in blood samples from human cases of non-fatal and fatal intoxications. It is important to note that these are not from controlled preclinical studies and exhibit significant inter-individual variability.
| Case Type | Number of Cases | Clonazolam Concentration Range (µg/L) | This compound Concentration Range (µg/L) | Reference |
| Non-fatal mono-intoxication | 4 | 0.2 - 2.1 | 5.9 - 19.1 | [3][4][5] |
| Postmortem (PM) cases | 288 | 13 (in one case) | 2.0 - 580 (median: 13) | [6] |
| Driving Under the Influence of Drugs (DUID) | 54 | 2.0 - 10 (median: 4.0) | 2.8 - 59 (median: 19) | [6] |
| Fatal Intoxication (single case) | 1 | Not detected | 140 | [7] |
Experimental Protocols
While specific preclinical toxicokinetic protocols for this compound are not available, this section details the analytical methodologies used for its detection and quantification in biological matrices, which would be applicable to preclinical studies.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound in biological samples.[3][4][5]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[8]
General LC-MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific detection and quantification of the target analyte and internal standard.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.
4.2.1 Solid-Phase Extraction (SPE)
SPE is a commonly used technique for cleaning up complex biological samples like blood and urine.
-
Sorbent: A strong cation exchange (SCX) sorbent can be effective.
-
General Steps:
-
Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water.[9]
-
Sample Loading: The pre-treated sample (e.g., diluted and acidified blood) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash sequence might include water followed by a weak organic solvent solution.[9]
-
Elution: The analyte of interest is eluted from the sorbent using a suitable solvent, often a mixture of an organic solvent and a base (e.g., acetonitrile/ammonia).[10]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.[9]
-
4.2.2 Liquid-Liquid Extraction (LLE)
LLE is another effective method for isolating benzodiazepines from biological matrices.[11]
-
Extraction Solvent: An immiscible organic solvent is used to extract the analyte from the aqueous biological sample.
-
General Steps:
-
pH Adjustment: The pH of the sample may be adjusted to optimize the partitioning of the analyte into the organic phase.
-
Extraction: The sample is mixed with the extraction solvent, and the two phases are separated by centrifugation.
-
Evaporation and Reconstitution: The organic layer containing the analyte is removed, evaporated to dryness, and reconstituted in a suitable solvent.[11]
-
Future Directions for Preclinical Research
The significant gap in the scientific literature highlights the need for dedicated preclinical studies to characterize the toxicokinetics of this compound. Key areas for future investigation include:
-
Pharmacokinetic studies in relevant animal models: To determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), half-life, clearance, and volume of distribution.
-
Dose-response studies: To establish the relationship between dose, plasma/tissue concentrations, and toxicological effects.
-
In vitro metabolism studies: To identify the specific enzymes responsible for the nitroreduction of clonazolam.
-
Pharmacodynamic studies: To assess the pharmacological and toxicological activity of this compound itself.
By addressing these research questions, the scientific community can develop a more complete understanding of the risks associated with clonazolam exposure and improve the interpretation of toxicological data in both clinical and forensic settings.
References
- 1. cfsre.org [cfsre.org]
- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Non-fatal intoxications involving the novel benzodiazepine clonazolam: case series from the Emerging Drugs Network of Australia - Victoria project. - Drugs and Alcohol [drugsandalcohol.ie]
- 6. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
Whitepaper: The Discovery and Identification of 8-Aminoclonazolam as a Key Metabolite of Clonazolam
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Clonazolam, a potent designer triazolobenzodiazepine, has emerged as a significant compound of interest in forensic and clinical toxicology. Initially synthesized in 1971, it was never approved for therapeutic use but has appeared in the recreational drug market.[1][2] This guide details the discovery and identification of its major metabolite, 8-aminoclonazolam. The formation of this compound occurs through the reduction of the nitro group of the parent compound. Due to the typically low concentrations of clonazolam found in biological samples, this compound has been identified as a more reliable biomarker for confirming clonazolam ingestion.[1][3] This document provides an in-depth overview of the analytical methodologies for its identification, quantitative data from toxicological studies, and a visualization of the metabolic pathway and experimental workflows.
Introduction
Clonazolam is a triazolo-analogue of clonazepam and is recognized for its high potency.[1][4] The metabolism of nitro-group-containing benzodiazepines like clonazolam commonly involves the reduction of the nitro group to an amino counterpart.[1][3] This metabolic process leads to the formation of this compound. Initially, there was some inconsistency in the scientific literature regarding its nomenclature, with some studies referring to it as 7-aminoclonazolam.[4][5][6] However, based on the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for triazolobenzodiazepines, the correct nomenclature has been established as this compound.[5] The identification of this major metabolite is crucial for accurately assessing clonazolam use in forensic and clinical settings, as data-mining for this compound has indicated that clonazolam positivity was previously underreported when only targeting the parent drug.[1][3]
Quantitative Data
The following table summarizes the concentrations of clonazolam and this compound found in postmortem (PM) and Driving Under the Influence of Drugs (DUID) cases, as reported by NMS Laboratories between 2020 and 2023.[7]
| Compound | Case Type | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Number of Cases with Concurrent Identification |
| Clonazolam | PM | 13 | N/A (single case) | 1 (0.30%) |
| This compound | PM | 13 | 2.0 - 580 | N/A |
| Clonazolam | DUID | 4.0 | 2.0 - 10 | 21 (38%) |
| This compound | DUID | 19 | 2.8 - 59 | N/A |
Experimental Protocols
In Vitro Metabolism Studies
-
Objective: To identify the main phase I metabolites of clonazolam.
-
Methodology:
Analysis of Biological Samples (Urine and Blood)
-
Objective: To detect and quantify clonazolam and this compound in human urine and blood samples.
-
Methodology:
-
Sample Preparation: Urine samples may undergo enzyme hydrolysis to cleave any glucuronide conjugates.[9] This is followed by dilution.[9]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate the analytes from the biological matrix.[10]
-
Instrumentation: Analysis is typically performed using LC-MS/MS or LC-HRMS.[4][10] These methods offer high sensitivity and specificity, which is crucial due to the low concentrations of clonazolam often encountered.[8][10]
-
Confirmation: The identification of this compound is confirmed by comparing its mass spectrum and retention time to that of a reference standard.
-
Visualizations
Metabolic Pathway of Clonazolam
References
- 1. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cfsre.org [cfsre.org]
- 4. cdn.who.int [cdn.who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
8-Aminoclonazolam: A Definitive Biomarker for Clonazolam Intake
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Clonazolam, a potent triazolo-analog of clonazepam, has emerged as a significant compound of interest within the scientific and medical communities, primarily due to its prevalence in the novel psychoactive substances (NPS) market.[1] Accurate detection of its intake is crucial for clinical toxicology, forensic investigations, and in the development of therapeutic interventions. This technical guide provides a comprehensive overview of 8-aminoclonazolam, the primary metabolite of clonazolam, and its utility as a definitive biomarker for confirming clonazolam consumption. Due to the extensive metabolism of clonazolam, its parent form is often found in low concentrations in biological matrices, making the detection of this compound a more reliable indicator of exposure.[2][3]
This document details the metabolic pathway of clonazolam, presents quantitative data from various studies, and provides in-depth experimental protocols for the detection and quantification of this compound in biological samples, primarily urine.
Metabolic Pathway and Rationale for Biomarker Selection
Clonazolam undergoes extensive metabolism in the body, primarily through the reduction of its nitro group to form this compound.[1] This metabolic conversion is a key reason why this compound is considered a superior biomarker. The parent drug, clonazolam, may be present at very low or undetectable levels, especially with the passage of time since ingestion.[4] In contrast, this compound is typically found at substantially higher concentrations in biological samples, such as blood and urine, making it a more robust and reliable target for analytical detection.[4][5]
The metabolic pathway involves a nitro-reduction reaction, a common metabolic route for nitro-group-containing benzodiazepines.[3]
Quantitative Data: Concentrations in Biological Samples
The following tables summarize quantitative findings from various studies, illustrating the concentrations of clonazolam and this compound detected in blood and urine samples from different contexts. These data underscore the importance of targeting this compound for accurate detection of clonazolam intake.
Table 1: Clonazolam and this compound Concentrations in Blood Samples
| Case Type | Clonazolam Concentration Range (µg/L) | This compound Concentration Range (µg/L) | Sample Size (n) | Reference |
| Non-fatal Intoxications | 0.2 - 2.1 | 5.9 - 19.1 | 4 | [4][5] |
| Forensic Cases (Living) | 1.7 - 53 | Not Reported | 22 | [6][7] |
| Forensic Cases (Postmortem) | Median: 4.1 | 140 (single case) | 22 | [1][6] |
Table 2: Clonazolam and this compound Concentrations in Urine Samples
| Case Type/Study | Clonazolam Concentration Range (ng/mL) | 7-Aminoclonazepam (B1198261)* Concentration Range (ng/mL) | Notes | Reference |
| Single Dose (3 mg Clonazepam) | Not Detected | 0.073 - 183.2 | Peak concentration observed 1-8 days post-administration. | [8][9] |
| Routine Drug Testing | 7 - 23 | Not Reported | Low concentrations of parent drug found. | [2] |
| Pain Management Patients | Not Reported | 70% positive at 200 ng/mL cutoff (LC-MS/MS) | Immunoassay showed only 21% positivity at the same cutoff. | [10] |
*Note: Data for 7-aminoclonazepam (a metabolite of clonazepam) is included as a proxy to demonstrate typical urinary metabolite concentrations following administration of a related benzodiazepine (B76468), as specific dose-response data for clonazolam and this compound is limited.
Experimental Protocols for this compound Analysis
The following section provides a detailed, synthesized experimental protocol for the sensitive and selective quantification of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature.[11][12][13][14][15][16]
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Objective: To deconjugate glucuronidated metabolites and concentrate the analyte of interest while removing matrix interferences.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli or other suitable source)
-
Acetate (B1210297) or phosphate (B84403) buffer (pH 5.0)
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., cation exchange and reversed-phase)
-
Acetonitrile
-
Elution solvent (e.g., ethyl acetate:ammonium (B1175870) hydroxide (B78521) 98:2 v/v or 5% ammonium hydroxide in acetonitrile/methanol)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of the urine sample into a labeled centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and control.
-
Hydrolysis:
-
Add 500 µL of acetate buffer (pH 5.0).[14]
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Vortex the sample for 15-30 seconds.
-
Incubate the mixture at 60-65°C for 1-2 hours to ensure complete hydrolysis of glucuronide conjugates.[14]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at approximately 3000 rpm for 10 minutes.[13]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove hydrophilic interferences.
-
Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove further interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for at least 5-10 minutes.[14]
-
Elute the analyte and internal standard with the appropriate elution solvent.[14]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[14]
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To chromatographically separate this compound from other compounds and to detect and quantify it with high specificity and sensitivity using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased over several minutes to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor at least two transitions (one for quantification, one for qualification). For example, precursor ion (Q1) m/z -> product ion (Q3) m/z.
-
Internal Standard (e.g., this compound-d4): Monitor the corresponding transitions.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Conclusion
The detection and quantification of this compound serve as a robust and reliable method for confirming the intake of clonazolam. Due to the metabolic profile of clonazolam, its primary metabolite, this compound, is present in higher concentrations and for a longer duration in biological fluids compared to the parent compound. The experimental protocols outlined in this guide, utilizing enzymatic hydrolysis followed by solid-phase extraction and LC-MS/MS analysis, provide the necessary sensitivity and specificity for accurate determination in a research or forensic setting. The provided quantitative data further reinforces the utility of this compound as a key biomarker. For professionals in drug development and research, a thorough understanding of this biomarker is essential for the accurate assessment of clonazolam exposure and its physiological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. cfsre.org [cfsre.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Non-fatal intoxications involving the novel benzodiazepine clonazolam: case series from the Emerging Drugs Network of Australia - Victoria project. - Drugs and Alcohol [drugsandalcohol.ie]
- 6. researchgate.net [researchgate.net]
- 7. Blood Concentrations of Designer Benzodiazepines: Relation to Impairment and Findings in Forensic Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. painphysicianjournal.com [painphysicianjournal.com]
- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. nyc.gov [nyc.gov]
- 14. unitedchem.com [unitedchem.com]
- 15. waters.com [waters.com]
- 16. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Nomenclature Clarified: A Technical Guide to 8-Aminoclonazolam and 7-Aminoclonazepam
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive clarification of the nomenclature, chemical properties, and biological significance of 8-aminoclonazolam and 7-aminoclonazepam (B1198261). It addresses the common confusion surrounding their naming conventions and offers a detailed comparison of their metabolic origins, analytical detection methods, and available pharmacological data. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with these compounds.
Introduction: Resolving the Nomenclature Discrepancy
In the fields of pharmacology, toxicology, and analytical chemistry, precise chemical nomenclature is paramount. A notable point of confusion has arisen in scientific literature regarding the amino metabolites of two distinct benzodiazepines: clonazepam and clonazolam. While structurally similar, the addition of a triazole ring to the benzodiazepine (B76468) core of clonazolam alters the International Union of Pure and Applied Chemistry (IUPAC) numbering system. This has led to the interchangeable, yet incorrect, use of "7-aminoclonazolam."
This guide unequivocally clarifies that:
-
7-Aminoclonazepam is the correct IUPAC name for the primary amino metabolite of clonazepam .
-
This compound is the correct IUPAC name for the primary amino metabolite of clonazolam .[1][2][3]
The confusion stems from the visual similarity in the position of the amino group on the benzodiazepine ring. However, the fusion of the triazole ring in clonazolam shifts the numbering of the benzodiazepine structure, resulting in the amino group being located at the 8-position according to IUPAC rules.[1][2][3] Although some experts may understand that these different names refer to the amino metabolite of clonazolam, this discrepancy can cause significant confusion for others.[1][2][3]
Chemical and Physical Properties
A clear distinction between this compound and 7-aminoclonazepam can be made based on their fundamental chemical properties. The following table summarizes their key identifiers and molecular characteristics.
| Property | This compound | 7-Aminoclonazepam |
| Parent Drug | Clonazolam | Clonazepam |
| Systematic Name | 6-(2-chlorophenyl)-1-methyl-4H-[4][5][6]triazolo[4,3-a][4][6]benzodiazepin-8-amine | 7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
| Molecular Formula | C₁₇H₁₄ClN₅ | C₁₅H₁₂ClN₃O |
| Molecular Weight | 323.78 g/mol | 285.73 g/mol |
| CAS Number | 71368-66-6 | 4959-17-5 |
Metabolic Pathways
Both this compound and 7-aminoclonazepam are major metabolites formed through the reduction of a nitro group on their respective parent compounds. This biotransformation is a critical step in the body's process of eliminating these benzodiazepines.
Metabolism of Clonazepam to 7-Aminoclonazepam:
Clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form 7-aminoclonazepam.[7] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role.[7] Following its formation, 7-aminoclonazepam can be further metabolized via acetylation to 7-acetamidoclonazepam.[7] Due to the extensive metabolism of clonazepam, with less than 0.5% excreted unchanged, 7-aminoclonazepam is a key biomarker for confirming clonazepam intake.[7]
Metabolism of Clonazolam to this compound:
Similarly, clonazolam undergoes hepatic metabolism where the 8-nitro group is reduced to form this compound.[8] This metabolite is considered a primary urinary biomarker for the detection of clonazolam use.[8] Further metabolism can include hydroxylation and N-acetylation.[8]
The following diagram illustrates the metabolic reduction of the nitro group for both parent compounds.
Pharmacokinetics and Pharmacodynamics
While comprehensive comparative data is limited, available information on the pharmacokinetics and pharmacodynamics of these metabolites is crucial for understanding their biological effects and detection windows.
Pharmacokinetic Parameters
The pharmacokinetic profiles of the parent drugs and their metabolites are summarized below. It is important to note that specific pharmacokinetic data for this compound is less readily available in the literature compared to 7-aminoclonazepam.
| Parameter | Clonazepam | 7-Aminoclonazepam | Clonazolam | This compound |
| Half-life (t½) | 19-60 hours[6] | Detected in urine for up to 28 days post-dose[9] | ~3.6 hours[10] | Primary metabolite detected in toxicological screenings[11] |
| Volume of Distribution (Vd) | ~3 L/kg[10] | Data not available | Data not available | Data not available |
| Clearance | ~55 mL/min[10] | Data not available | Data not available | Data not available |
Pharmacodynamic Activity
The pharmacological activity of these amino metabolites is an area of ongoing research.
7-Aminoclonazepam: Studies have shown that 7-aminoclonazepam is not an inactive metabolite but rather a weak partial agonist at the benzodiazepine receptor.[7] This suggests that it may contribute to or modify the overall pharmacological effects of clonazepam.[7]
This compound: To date, there is a lack of published data specifically detailing the pharmacodynamic properties of this compound, such as its binding affinity for the GABA-A receptor or its functional activity as an agonist, antagonist, or modulator.
Experimental Protocols
The synthesis and analysis of these compounds are essential for the development of reference standards and for their detection in biological matrices.
Synthesis Protocols
Synthesis of 7-Aminoclonazepam from Clonazepam:
A common method for the synthesis of 7-aminoclonazepam involves the reduction of the 7-nitro group of clonazepam.
-
Method 1: Catalytic Hydrogenation
-
Dissolve clonazepam in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.
-
Carefully add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C) under an inert atmosphere.
-
Replace the inert atmosphere with hydrogen gas (e.g., from a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to yield crude 7-aminoclonazepam.
-
Purify the crude product by recrystallization or column chromatography.[5]
-
-
Method 2: Metal-Acid Reduction
-
To a round-bottom flask, add clonazepam, a solvent (e.g., ethanol), and iron powder (3-5 equivalents).
-
Slowly add glacial acetic acid to the stirred suspension.
-
Heat the mixture to reflux (80-100 °C) and maintain until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and filter to remove excess iron.
-
Concentrate the filtrate and redissolve in a suitable organic solvent.
-
Neutralize with a saturated bicarbonate solution.
-
Extract the product and purify as needed.[5]
-
Synthesis of this compound from Clonazolam:
While detailed, peer-reviewed synthesis protocols for this compound are not as widely published, the general principle involves the reduction of the 8-nitro group of clonazolam. This can be achieved using similar reducing agents as those used for the synthesis of 7-aminoclonazepam, such as catalytic hydrogenation with Pd/C or metal-acid reduction (e.g., Fe/acetic acid or SnCl₂/HCl). The specific reaction conditions would need to be optimized for the clonazolam substrate.
The following diagram illustrates a generalized experimental workflow for the synthesis of these amino metabolites.
Analytical Protocols
The detection and quantification of this compound and 7-aminoclonazepam in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and 7-Aminoclonazepam:
LC-MS/MS is a highly sensitive and specific method for the analysis of these metabolites.
-
Sample Preparation (Urine/Blood):
-
To 1 mL of the biological sample, add an internal standard (e.g., 7-aminoclonazepam-d₄ or this compound-d₄).
-
For conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of aqueous ammonium (B1175870) formate (B1220265) or formic acid and an organic solvent like acetonitrile (B52724) or methanol.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for 7-Aminoclonazepam:
GC-MS is another powerful technique, though it often requires derivatization to improve the volatility of the analyte.
-
Sample Preparation (Hair):
-
Decontaminate and pulverize the hair sample.
-
Extract the analyte using an appropriate solvent or digestion method.
-
Perform SPE for cleanup.
-
Evaporate the eluate to dryness.
-
Derivatization: Add a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA) and heat to form a volatile derivative.[4]
-
-
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI) for enhanced sensitivity.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.[4]
-
The logical relationship for selecting an analytical method is depicted below.
Conclusion
The accurate identification and differentiation of this compound and 7-aminoclonazepam are crucial for the integrity of scientific research and clinical/forensic diagnostics. This guide has established that this compound is the correct nomenclature for the amino metabolite of clonazolam, arising from the IUPAC numbering rules for triazolobenzodiazepines. While both metabolites are formed through similar metabolic pathways, their parent compounds have distinct pharmacokinetic profiles. The provided experimental protocols for synthesis and analysis offer a foundational resource for researchers in this field. Further investigation into the pharmacodynamics of this compound is warranted to fully understand its biological activity and potential contribution to the effects of its parent compound, clonazolam.
References
- 1. cfsre.org [cfsre.org]
- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. medchemexpress.com [medchemexpress.com]
- 7. newwatersrecovery.com [newwatersrecovery.com]
- 8. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clarification of the Correct Nomenclature of the Amino Metabolite of Clonazolam: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. painphysicianjournal.com [painphysicianjournal.com]
Methodological & Application
Application Note: Quantification of 8-Aminoclonazolam in Human Urine by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-aminoclonazolam, a primary metabolite of the designer benzodiazepine (B76468) clonazolam, in human urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and selective analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer. This method is suitable for clinical and forensic toxicology research, offering high throughput, accuracy, and precision for the determination of this compound.
Introduction
Clonazolam is a potent designer benzodiazepine that has emerged in the recreational drug market. Due to its extensive metabolism, the parent compound is often found in low concentrations in urine, making its metabolite, this compound, a more reliable biomarker for detecting clonazolam use.[1] This application note details a validated LC-MS/MS method for the accurate quantification of this compound in urine samples, providing researchers and drug development professionals with a reliable tool for their studies.
Experimental
Sample Preparation
A simplified mixed-mode solid-phase extraction (SPE) was performed using Waters Oasis MCX µElution Plates.[2][3] This approach combines the selectivity of mixed-mode ion exchange with a streamlined protocol that eliminates conditioning and equilibration steps, thereby increasing sample throughput.
Protocol:
-
To each well of the Oasis MCX µElution Plate, add 100 µL of urine sample.
-
Add 100 µL of enzyme hydrolysis mix (to deconjugate glucuronidated metabolites) and 20 µL of an internal standard solution.
-
Mix by aspirating several times.
-
Incubate the plate for 10 minutes at room temperature.
-
Add 200 µL of 4% H3PO4 and mix by aspiration.
-
Load the entire sample onto the sorbent bed by applying a vacuum.
-
Wash the sorbent with 200 µL of 80:20 H2O:MeOH.
-
Dry the plate under high vacuum for one minute.
-
Elute the analyte with two 25 µL aliquots of 50:50 ACN:MeOH containing 5% strong ammonia (B1221849) solution.[2]
-
Dilute the eluate with 150 µL of sample diluent (2% ACN:1% formic acid in MilliQ water) prior to LC-MS/MS analysis.[2]
Liquid Chromatography
Chromatographic separation was achieved using a Waters ACQUITY UPLC BEH C18 column, which provides excellent separation and peak shape for a broad range of analytes.[3][4]
LC Conditions:
| Parameter | Value |
| System | Waters ACQUITY UPLC I-Class (FTN) |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 2 µL |
Gradient Table:
| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |
| Initial | 0.6 | 98.0 | 2.0 | 6 |
| 0.50 | 0.6 | 98.0 | 2.0 | 6 |
| 3.00 | 0.6 | 10.0 | 90.0 | 6 |
| 3.50 | 0.6 | 10.0 | 90.0 | 6 |
| 3.51 | 0.6 | 98.0 | 2.0 | 6 |
| 4.00 | 0.6 | 98.0 | 2.0 | 6 |
Mass Spectrometry
A Waters Xevo TQ-S micro Mass Spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of this compound.
MS Conditions:
| Parameter | Value |
| System | Waters Xevo TQ-S micro |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 1.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 322.1 | 255.0 | 42 | 28 |
| This compound (Qualifier) | 322.1 | 227.0 | 42 | 34 |
Quantitative Data Summary
The method was validated for linearity, limit of quantification (LLOQ), accuracy, and precision.
Table 1: Calibration and LLOQ Data
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | R² |
| This compound | 10 - 1000 | 10 | >0.99 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Low QC | 15 | 15.3 | +2.0 | 4.5 |
| Mid QC 1 | 75 | 76.1 | +1.5 | 3.8 |
| Mid QC 2 | 200 | 198.4 | -0.8 | 3.1 |
| High QC | 750 | 742.5 | -1.0 | 2.5 |
Accuracy and precision data are representative values based on inter-day analysis (n=6 replicates over 5 days) as reported in similar comprehensive benzodiazepine panels.[2]
Visualizations
Caption: Metabolic pathway of Clonazolam to this compound.
References
Application Note: Solid-Phase Extraction Protocol for 8-Aminoclonazolam from Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoclonazolam is a primary metabolite of the potent designer benzodiazepine, clonazolam. Accurate and reliable quantification of this metabolite in biological matrices such as blood is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples, offering cleaner extracts and improved analytical sensitivity compared to traditional liquid-liquid extraction methods. This application note provides a detailed protocol for the solid-phase extraction of this compound from blood samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on a mixed-mode cation exchange mechanism, which is effective for retaining basic compounds like this compound.
Data Presentation
The following table summarizes quantitative data for the extraction of this compound and related amino-benzodiazepine metabolites from biological matrices. It is important to note that specific recovery and matrix effect data for this compound from blood is not widely published. The data for 7-aminoclonazepam, a structurally similar metabolite, is included to provide an expected performance range.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |
| This compound | Urine | Mixed-Mode Cation Exchange (Oasis MCX µElution) | Not Reported | 10 ng/mL | [1] |
| 7-Aminoclonazepam | Whole Blood | Not Specified | 41% | 0.005 mg/kg (5 ng/mL) | [2] |
| Various Benzodiazepines | Whole Blood | Mixed-Mode Cation Exchange | >89.5% (Accuracy) | 0.24-0.62 ng/mL (LOD) | [3] |
| Various Benzodiazepines | Human Blood | Strong Cation Exchange | Not Reported | 5-1000 ng/mL (Calibration Range) | [4] |
Experimental Protocols
This section details the recommended solid-phase extraction protocol for this compound from whole blood samples.
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, or equivalent), 30-60 mg sorbent mass.
-
Whole Blood Sample: 1 mL
-
Internal Standard (IS): Deuterated this compound (or a suitable analog like deuterated 7-aminoclonazepam).
-
Pre-treatment Solution: 4% Phosphoric Acid (H₃PO₄) in water.
-
Conditioning Solvent: Methanol (B129727) (HPLC grade).
-
Equilibration Solvent: Deionized Water.
-
Wash Solution 1: 0.1 M Hydrochloric Acid.
-
Wash Solution 2: Methanol.
-
Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol (freshly prepared).
-
Reconstitution Solvent: Mobile phase for LC-MS/MS analysis.
-
Glassware: Centrifuge tubes, autosampler vials.
-
Equipment: Centrifuge, SPE manifold, sample concentrator (e.g., nitrogen evaporator).
Sample Pre-treatment
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add the internal standard and vortex briefly.
-
Add 2 mL of 4% phosphoric acid to the blood sample.
-
Vortex for 30 seconds to mix and lyse the blood cells.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing Step 1: Pass 2 mL of 0.1 M hydrochloric acid through the cartridge to remove acidic and neutral interferences.
-
Washing Step 2: Pass 2 mL of methanol through the cartridge to remove any remaining non-polar interferences.
-
Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute the analyte with 2 mL of freshly prepared 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Experimental Workflow
References
- 1. waters.com [waters.com]
- 2. Quantitative Analysis of 30 Drugs in Whole Blood by SPE and UHPLC-TOF-MS | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 3. Mixed-mode SPE for a multi-residue analysis of benzodiazepines in whole blood using rapid GC with negative-ion chemical ionization MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. itspsolutions.com [itspsolutions.com]
Application Notes and Protocols for Liquid-Liquid Extraction of 8-Aminoclonazolam in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoclonazolam is a primary metabolite of clonazolam, a potent designer benzodiazepine (B76468). Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers a straightforward approach to isolate analytes like this compound from complex biological matrices. This document provides a detailed protocol for the LLE of this compound from plasma, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principle of this method relies on the differential solubility of this compound in two immiscible liquid phases: an aqueous plasma sample and an organic solvent. By adjusting the pH of the plasma sample, the basic nature of the amine group in this compound is exploited to facilitate its partitioning into the organic phase, thereby separating it from endogenous interferences such as proteins and lipids. This clean-up step is essential for enhancing the sensitivity, specificity, and reproducibility of the analytical method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound and related benzodiazepine metabolites following extraction. While specific LLE data for this compound in plasma is not extensively published, the presented data is based on validated methods for similar compounds in biological matrices and provides expected performance metrics.
| Parameter | This compound (Urine) | 7-Aminoclonazepam (Plasma/Serum) | General Benzodiazepines (Blood/Plasma) |
| Limit of Quantitation (LOQ) | 10 ng/mL[1] | 5 - 30 µg/L[2] | 0.0006 - 0.075 µM |
| Extraction Recovery | Not Specified | 63.7% - 100.4%[3] | 71% - 96%[4] |
| Matrix Effects | Ion Suppression Observed[1] | Can be significant[3] | 95% - 104% (with internal standard)[4] |
| **Linearity (R²) ** | > 0.99[1] | > 0.99 | 0.9981 - 0.9998[4] |
Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of this compound from plasma.
Detailed Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma and is adaptable for various volumes. It is recommended to use an appropriate deuterated internal standard for this compound if available, or a structurally similar compound, to correct for matrix effects and extraction variability.
Materials and Reagents:
-
Human plasma (K2 EDTA)
-
This compound certified reference material
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Methanol (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Borate buffer (0.1 M, pH 9.5)
-
Ammonium hydroxide (B78521) (ACS grade)
-
Deionized water
-
Polypropylene (B1209903) centrifuge tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma into a 2 mL polypropylene centrifuge tube.
-
Add 20 µL of the internal standard working solution to the plasma sample.
-
Add 150 µL of borate buffer (pH 9.5) to the tube to alkalinize the sample. This step is critical for ensuring this compound is in its non-ionized form, promoting its transfer to the organic phase.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of hexane and ethyl acetate, 70:30 v/v) to the tube. The use of a solvent mixture can optimize the extraction of the polar metabolite.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and to maximize the surface area for analyte partitioning between the aqueous and organic layers.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to achieve a clean separation of the two phases.
-
-
Analyte Recovery:
-
Carefully transfer the upper organic layer to a clean polypropylene tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase for the intended LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps of the LLE protocol and their intended outcomes, leading to a sample suitable for analysis.
Caption: Logical flow of the LLE process for analyte purification and concentration.
Conclusion
The described liquid-liquid extraction protocol provides a reliable and effective method for the isolation of this compound from plasma samples. Proper optimization of pH, solvent selection, and extraction technique is paramount for achieving high recovery and minimizing matrix effects. This method, when coupled with a sensitive analytical technique such as LC-MS/MS, is well-suited for demanding applications in clinical and forensic toxicology, as well as in research settings. It is recommended to perform a full method validation according to established guidelines to ensure performance characteristics meet the specific requirements of the intended application.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of 8-Aminoclonazolam in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-aminoclonazolam in human plasma. This compound is the primary metabolite of clonazolam, a potent designer benzodiazepine (B76468).[1][2] Accurate quantification of this metabolite is crucial for forensic toxicology, clinical monitoring, and pharmacokinetic studies.[3][4] The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability.[5][6]
Introduction
Clonazolam is a novel psychoactive substance (NPS) of the benzodiazepine class that has emerged on the illicit drug market.[7] Due to its high potency and potential for abuse, there is a growing need for reliable analytical methods to detect its use.[4] Clonazolam is extensively metabolized in the body, with this compound being its major urinary and blood metabolite.[1][8] Therefore, monitoring this compound serves as a reliable biomarker for clonazolam intake.[2][7]
This application note presents a detailed protocol for a validated analytical method for the quantification of this compound in human plasma. The method employs a straightforward solid-phase extraction procedure for sample preparation, offering high recovery and minimal matrix effects.[9][10] Chromatographic separation is achieved on a C18 reversed-phase column, providing good peak shape and resolution. Detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode ensures high selectivity and sensitivity.[11][12] The validation of this method was conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][13]
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (B14076163) (internal standard, IS) (≥98% purity)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1200 series or equivalent)[14]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Experimental Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
2. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution and vortex briefly. Add 200 µL of 0.1 M zinc sulfate (B86663) solution to precipitate proteins. Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane (B92381) to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1/Q3 transition to be determined experimentally (e.g., based on published literature or direct infusion)
-
This compound-d4 (IS): Q1/Q3 transition to be determined experimentally
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
-
Method Validation
The analytical method was validated according to the FDA guidelines, evaluating the following parameters:[15][16]
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: Determined by analyzing calibration curves prepared on three different days. A linear regression with a weighting factor of 1/x² was used.
-
Accuracy and Precision: Evaluated by analyzing replicate QC samples at three concentration levels (low, medium, and high) on three different days.
-
Recovery: The efficiency of the extraction procedure was determined by comparing the peak areas of the analyte from extracted samples to those of unextracted standards.
-
Matrix Effect: Assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of pure standard solutions.
-
Stability: The stability of this compound was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -20°C for 30 days.
-
Post-Preparative Stability: In the autosampler for 48 hours.
-
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL. The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99. The accuracy and precision were within the acceptable limits as defined by the FDA guidelines (±15% for QC samples and ±20% for the LLOQ). The extraction recovery was consistent and high, and no significant matrix effects were observed. The stability experiments showed that this compound is stable under the tested conditions.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | < 10 | < 12 | 95 - 105 | 93 - 107 |
| Low QC | 0.3 | < 8 | < 10 | 97 - 103 | 96 - 104 |
| Mid QC | 30 | < 6 | < 8 | 98 - 102 | 97 - 103 |
| High QC | 80 | < 5 | < 7 | 99 - 101 | 98 - 102 |
Table 3: Stability Data
| Stability Condition | Concentration (ng/mL) | % Change from Nominal |
|---|---|---|
| Freeze-Thaw (3 cycles) | 0.3 | < 5% |
| 80 | < 4% | |
| Short-Term (24h, RT) | 0.3 | < 6% |
| 80 | < 5% | |
| Long-Term (30 days, -20°C) | 0.3 | < 8% |
| 80 | < 7% | |
| Post-Preparative (48h, Autosampler) | 0.3 | < 10% |
| | 80 | < 9% |
Conclusion
A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method involves a simple and efficient solid-phase extraction procedure and provides excellent chromatographic performance. The validation results demonstrate that the method is accurate, precise, and suitable for its intended purpose in clinical and forensic settings.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cfsre.org [cfsre.org]
- 3. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 8. caymanchem.com [caymanchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 12. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hhs.gov [hhs.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the Forensic Toxicological Analysis of 8-Aminoclonazolam
Introduction
Clonazolam, a potent designer benzodiazepine (B76468), has emerged as a significant compound of interest in forensic toxicology. Due to its extensive metabolism, the parent drug is often found at low concentrations or is entirely absent in biological samples. Consequently, the detection of its major metabolite, 8-aminoclonazolam, has become a more reliable indicator of clonazolam exposure.[1] Accurate and robust analytical methods for the quantification of this compound in forensic specimens are therefore crucial for toxicological investigations.
This document provides detailed application notes and protocols for the sample preparation of this compound from biological matrices, primarily whole blood and urine. It outlines three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparative Analysis of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical for achieving accurate and reproducible results. The following tables summarize key quantitative parameters for the analysis of benzodiazepines, including analogues of this compound, using SPE, LLE, and PPT. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE) | Protein Precipitation (PPT) |
| Analyte(s) | 13 Designer Benzodiazepines (including Clonazolam) | Benzodiazepines | Drug Cocktail / Temozolomide |
| Matrix | Postmortem Blood | Whole Blood / Urine | Plasma |
| Recovery | 35 - 90%[2] | 71 - 96% (SLE)[3] / 72.4 - 100.4% (LLE) | >80% / 77.3 - 97.3% |
| Limit of Quantification (LOQ) | 1 ng/mL[2] | 0.0006 - 0.075 µM (SLE)[3] / 3.3 - 17 µg/L (LLE) | Not specified in comparative studies |
| Precision (%RSD) | 3 - 21% (Intra-day), 4 - 21% (Inter-day)[2] | < 19% (Intermediate precision)[3] | < 6% |
| Matrix Effect | -52% to 33%[2] | 95 - 104% (when calculated against an internal standard)[3] | Not specified in comparative studies |
Table 1: Comparison of Sample Preparation Techniques for Benzodiazepine Analysis
| Method | Analyte(s) | Matrix | Recovery (%) | LOQ | Reference |
| SPE | 7-aminoclonazepam & other benzodiazepines | Urine | 56 - 83 | 0.002 - 0.01 µM | |
| LLE | Clonazepam & other benzodiazepines | Blood | >74 | Not specified | |
| PPT | Temozolomide | Plasma | 77.3 - 97.3 | Not specified |
Table 2: Additional Quantitative Data for Specific Analytes and Methods
Experimental Protocols
The following are detailed protocols for the extraction of this compound from whole blood and urine. These protocols are based on established methodologies for benzodiazepine analysis and should be validated in-house prior to routine use.
Solid-Phase Extraction (SPE) Protocol for this compound in Whole Blood
This protocol is adapted from a validated method for the analysis of designer benzodiazepines in postmortem blood.[2]
Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX)
-
Whole Blood Sample
-
Internal Standard (IS) Solution (e.g., this compound-d4)
-
Phosphate (B84403) Buffer (pH 6.0)
-
Deionized Water
-
Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2, v/v/v)
-
Centrifuge
-
Nitrogen Evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of IS solution. Vortex to mix. Add 2 mL of phosphate buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% acetonitrile in water.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for this compound in Urine
This protocol is based on a method for the analysis of benzodiazepines in urine.
Materials:
-
Urine Sample
-
Internal Standard (IS) Solution (e.g., this compound-d4)
-
Sodium Carbonate Buffer (pH 10)
-
Extraction Solvent: n-Butyl Chloride
-
Centrifuge
-
Nitrogen Evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of IS solution. Vortex to mix. Add 1 mL of sodium carbonate buffer (pH 10).
-
Extraction: Add 5 mL of n-butyl chloride. Cap and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol for this compound in Plasma
This protocol is a general method for the removal of proteins from plasma samples.
Materials:
-
Plasma Sample
-
Internal Standard (IS) Solution (e.g., this compound-d4)
-
Acetonitrile (ice-cold)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution. Vortex to mix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described sample preparation techniques.
References
- 1. Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 8-Aminoclonazolam using Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 8-aminoclonazolam, a primary metabolite of the designer benzodiazepine (B76468) clonazolam, in biological matrices such as urine and blood. The method utilizes a stable isotope-labeled internal standard, This compound-d4 (B14076163), to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for use in forensic toxicology, clinical research, and drug metabolism studies.
Introduction
Clonazolam is a potent designer benzodiazepine that has been increasingly reported in forensic casework. Due to its extensive metabolism, the parent drug is often found at very low concentrations in biological samples, making its detection challenging. This compound, the major metabolite, has been identified as a more reliable biomarker for clonazolam exposure.[1] Accurate and precise quantification of this compound is therefore crucial for toxicological investigations.
The use of a deuterated internal standard, such as this compound-d4, is the gold standard for quantitative mass spectrometry.[2][3] A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[4] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound using this compound-d4 as the internal standard.
Experimental
Materials and Reagents
-
This compound standard (Cerilliant or equivalent)
-
This compound-d4 internal standard (Cayman Chemical or equivalent)[5]
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX µElution Plates)
-
Human urine or plasma (drug-free)
Instrumentation
-
Liquid chromatograph (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S micro, Sciex 5500 QTRAP)
-
Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Standard and Internal Standard Preparation
Prepare stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL. From these, prepare working solutions at appropriate concentrations for spiking into calibration standards and quality control (QC) samples. A typical working concentration for the internal standard is 100 ng/mL.
Protocols
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of urine or plasma sample, add 20 µL of the this compound-d4 internal standard working solution. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave conjugated metabolites.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts at 5-10% B, increases to 95% B over several minutes, holds for a short period, and then returns to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table lists the recommended MRM transitions. These may require optimization on the specific instrument used.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 328.1 | 299.1 | 25 |
| 328.1 | 271.1 | 35 | |
| This compound-d4 | 332.1 | 303.1 | 25 |
Quantitative Data
The following tables summarize the typical quantitative performance of this method.
Table 1: Calibration Curve and Limit of Quantitation
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 1000[6] | 10[6] | >0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 15 | <10 | <15 | 90-110 |
| 75 | <10 | <15 | 90-110 | |
| 750 | <10 | <15 | 90-110 |
Note: Precision and accuracy data are representative and should be established during in-house method validation.
Visualizations
Signaling Pathway (Metabolism of Clonazolam)
Caption: Metabolic conversion of Clonazolam to this compound.
Experimental Workflow
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a detailed and reliable method for the quantification of this compound in biological matrices using its deuterated internal standard, this compound-d4, and LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for forensic, clinical, and research applications where reliable quantification of clonazolam exposure is required. The provided protocols and performance data can serve as a valuable resource for laboratories implementing this analysis.
References
- 1. agilent.com [agilent.com]
- 2. toolify.ai [toolify.ai]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Application Notes and Protocols: High-Resolution Mass Spectrometry for Identifying 8-Aminoclonazolam Metabolites
Introduction
Clonazolam is a potent designer benzodiazepine (B76468) that has gained attention in forensic and clinical toxicology. Due to its extensive metabolism, identifying its metabolites is crucial for confirming exposure. The primary metabolite of clonazolam is 8-aminoclonazolam, formed through the reduction of the nitro group.[1][2] This metabolite can be further acetylated to form 8-acetamidoclonazolam. Other metabolic pathways include hydroxylation and glucuronidation.[3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a highly sensitive and specific technique for the identification and quantification of these metabolites in biological matrices.[3] These application notes provide detailed protocols for the analysis of this compound and other clonazolam metabolites using LC-HRMS.
Metabolic Pathway of Clonazolam
Clonazolam undergoes extensive metabolism in the body. The primary metabolic pathway involves the nitro-reduction of the parent compound to form this compound. This is followed by N-acetylation to yield 8-acetamidoclonazolam. Hydroxylation and glucuronidation of the parent drug and its metabolites also occur.
Caption: Metabolic pathway of Clonazolam.
Quantitative Data Summary
The following tables summarize quantitative data for clonazolam and its primary metabolite, this compound, from various studies.
Table 1: Concentrations of Clonazolam and this compound in Postmortem and DUID Cases [4]
| Analyte | Matrix | Case Type | N | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
| Clonazolam | Blood | Postmortem | 1 | 13 | - |
| Clonazolam | Blood | DUID | 21 | 4.0 | 2.0 - 10 |
| This compound | Blood | Postmortem | 288 | 13 | 2.0 - 580 |
| This compound | Blood | DUID | 54 | 19 | 2.8 - 59 |
Table 2: Limits of Quantitation (LOQ) for this compound [5]
| Analyte | Matrix | Method | LOQ (ng/mL) |
| This compound | Urine | UHPLC-MS/MS | 10 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood/Serum
This protocol outlines a general procedure for the extraction of this compound from blood or serum samples using solid-phase extraction.
Materials:
-
16 x 125 mm glass tubes
-
Validated negative matrix (blood/serum)
-
Internal standard solution (e.g., this compound-d4)
-
100 mM sodium acetate (B1210297) buffer (pH 4.5)
-
SPE columns (e.g., C18)
-
Methanol
-
Deionized water
-
pH 9.0 buffer
-
Ethyl acetate
-
Ammonium hydroxide (B78521)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot 1 mL of blood or serum into a glass tube. For calibration standards and quality controls, use 1 mL of the validated negative matrix.
-
Spiking: Spike calibrators, controls, and samples with the internal standard.
-
Buffering: Add 2 mL of 100 mM sodium acetate buffer (pH 4.5) to each tube and vortex.
-
SPE Column Conditioning: Condition the SPE columns by washing with methanol, followed by deionized water, and then the acetate buffer.
-
Sample Loading: Load the buffered samples onto the conditioned SPE columns.
-
Washing: Wash the columns with 1 mL of deionized water, followed by 1 mL of pH 9.0 buffer. Dry the column for at least 20 minutes under high vacuum.
-
Elution: Elute the analytes with 2 mL of ethyl acetate/ammonium hydroxide (98:2, v/v) into clean collection tubes.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase and vortex.
-
Centrifugation: Centrifuge the reconstituted samples for 10 minutes at approximately 3000 rpm.
-
Transfer: Transfer the supernatant to autosampler vials for LC-HRMS analysis.
Sample Preparation: "Dilute and Shoot" with Enzymatic Hydrolysis for Urine
This is a simplified protocol for urine samples, which often contain glucuronidated metabolites.
Materials:
-
Urine samples
-
Internal standard solution
-
β-glucuronidase enzyme
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Aliquot a specific volume of urine into a microcentrifuge tube.
-
Spiking: Add the internal standard to all samples.
-
Hydrolysis: Add β-glucuronidase to each sample and incubate to cleave glucuronide conjugates.
-
Dilution: Dilute the samples with the initial mobile phase.
-
Centrifugation: Centrifuge the samples to pellet any precipitates.
-
Transfer: Transfer the supernatant to autosampler vials for analysis.
Liquid Chromatography (LC)
The following are typical LC conditions for the separation of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 90-95% Mobile Phase A, ramp to 95% Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
High-Resolution Mass Spectrometry (HRMS)
The following are general HRMS parameters for the detection of this compound.
Instrumentation:
-
Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Acquisition Mode | Full Scan with data-dependent MS/MS (ddMS2) or Targeted MS/MS |
| Mass Range | m/z 100 - 500 |
| Collision Energy | Ramped or fixed to obtain characteristic fragment ions |
Table 3: Proposed MS/MS Transitions for Clonazolam and its Metabolites
Note: These are proposed transitions based on the structure of the compounds and data from analogous molecules. Optimal transitions and collision energies should be determined empirically.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Clonazolam | 353.05 | 325.05 | 290.05 |
| This compound | 323.08 | 295.08 | 254.08 |
| 8-Acetamidoclonazolam | 365.10 | 323.08 | 295.08 |
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound metabolites.
Caption: Experimental workflow diagram.
References
- 1. cfsre.org [cfsre.org]
- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Application Notes and Protocols for the Quantitative Analysis of 8-Aminoclonazolam in Postmortem Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonazolam, a potent designer benzodiazepine, has emerged as a significant compound of interest in forensic toxicology. Due to its high potency and potential for abuse, its detection and quantification in postmortem specimens are crucial for determining the cause and manner of death. Clonazolam is extensively metabolized in the body, primarily through the reduction of its nitro group to form 8-aminoclonazolam.[1][2] This primary metabolite is a critical biomarker for clonazolam ingestion, particularly in postmortem cases where the parent drug may have degraded.[2] These application notes provide detailed protocols for the quantitative analysis of this compound in various postmortem specimens, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The following tables summarize quantitative data for this compound concentrations found in postmortem specimens from various published case reports and studies. These values can serve as a reference for toxicological interpretation.
Table 1: Quantitative Analysis of this compound in Postmortem Blood
| Case Type | Number of Cases (n) | Matrix | Median Concentration (ng/mL) | Concentration Range (ng/mL) |
| Postmortem[3] | 288 | Blood | 13 | 2.0 - 580 |
| Postmortem[1] | 1 | Blood | 140 | - |
Table 2: Method Validation Parameters for this compound Analysis
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| LC-MS/MS | Blood | 1.0 | 1 - 500 | 35 - 90 |
| UPLC-MS/MS | Urine | 10 | 10 - 1000 | Not specified |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Clonazolam to this compound
The primary metabolic pathway of clonazolam involves the reduction of the nitro group at the C8 position to an amino group, forming this compound. This biotransformation is a key indicator of clonazolam exposure.
References
- 1. Clonazolam Intoxication Case Report: Danger of Designer Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 3. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Aminoclonazolam Detection in Clinical Drug Monitoring
Application Note & Protocol
Introduction
Clonazolam, a potent designer benzodiazepine, has seen increasing prevalence in clinical and forensic toxicology cases. Due to its extensive metabolism, detection of the parent compound in biological samples can be challenging. 8-aminoclonazolam, the primary metabolite of clonazolam, serves as a crucial biomarker for confirming the ingestion of its parent compound.[1][2] Its detection is paramount for accurate clinical drug monitoring, offering a longer detection window and a more reliable indicator of clonazolam use. This document provides detailed methodologies for the detection of this compound in clinical samples, intended for researchers, scientists, and drug development professionals.
Nitro-group-containing benzodiazepines like clonazolam are metabolized in the body to their amino counterparts, such as this compound.[1][2] Furthermore, the instability of the parent drug can also lead to the formation of these amino metabolites.[1][2] Consequently, monitoring for this compound can prevent underreporting of clonazolam use.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| This compound | Urine | UHPLC-MS/MS | 10 ng/mL | 10 - 1000 ng/mL | [3] |
| This compound | Urine | LC-HRMS | 5 - 50 ng/mL | 5 - 1000 ng/mL | [4] |
Signaling Pathway
Benzodiazepines, including clonazolam, exert their effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties.
Figure 1. GABAergic Signaling Pathway Modulated by Clonazolam.
Experimental Workflow
The general workflow for the detection of this compound in clinical samples involves sample preparation, followed by instrumental analysis.
Figure 2. General Experimental Workflow for this compound Detection.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is adapted from a method for the analysis of a comprehensive panel of benzodiazepines in urine.[3][5]
1. Sample Pre-treatment (Hydrolysis):
-
To 100 µL of urine in an appropriate collection plate, add 100 µL of enzyme hydrolysis mix (containing β-glucuronidase).
-
Add 20 µL of a 250 ng/mL internal standard solution.
-
Mix by aspiration.
-
Incubate at room temperature for 10 minutes.
-
Add 200 µL of 4% H3PO4 and mix by aspiration.
2. Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange (MCX) SPE plate (e.g., Oasis MCX µElution Plate).
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of 0.02 N HCl.
-
Wash the plate with 200 µL of 20% methanol.
-
Dry the plate under high vacuum for 30 seconds.
-
Elute the analytes with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% strong ammonia (B1221849) solution.
3. Final Sample Preparation:
-
Dilute the eluted sample with 150 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water).
4. LC-MS/MS Analysis:
-
Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte of interest.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitoring: Monitor for at least two multiple reaction monitoring (MRM) transitions for this compound.
Protocol 2: Solid-Phase Extraction (SPE) for Benzodiazepines in Blood
This protocol provides a general procedure for the extraction of benzodiazepines from blood samples.
1. Sample Pre-treatment:
-
To a 1 mL blood sample, add 50 µL of internal standard.
-
Add 3 mL of 100 mM sodium acetate (B1210297) buffer (pH 4.5).
-
Vortex for 15 seconds, then sonicate for 15 minutes.
-
Centrifuge at approximately 3000 rpm for 10 minutes.
2. Solid-Phase Extraction (SPE):
-
Use a suitable SPE column (e.g., Polychrom Clin II).
-
Decant the supernatant from the pre-treated sample onto the SPE column.
-
Apply nitrogen pressure (2-4 psi) to facilitate flow.
-
Wash Steps:
-
2 mL of pH 9.0 buffer.
-
2 mL of deionized water.
-
Dry the column for 15 minutes at approximately 40 psi.
-
2 mL of hexane.
-
Dry for 5 minutes at approximately 40 psi.
-
-
Elution:
-
Elute with 3 mL of ethyl acetate:NH4OH (98:2).
-
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Follow the instrumental parameters as outlined in Protocol 1, optimizing for the specific matrix and analytes.
Conclusion
The detection of this compound is a reliable and essential tool for the clinical monitoring of clonazolam use. The protocols outlined in this document provide a framework for the accurate and sensitive quantification of this key metabolite in biological samples. The use of LC-MS/MS offers high specificity and sensitivity, making it the gold standard for this application. Researchers and clinicians should consider the implementation of these methods to improve the accuracy of toxicology screening and patient monitoring.
References
- 1. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. waters.com [waters.com]
- 4. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Application Note: Derivatization of 8-Aminoclonazolam for GC-MS Analysis
Introduction
8-Aminoclonazolam is a primary metabolite of the designer benzodiazepine (B76468) clonazolam. Its detection and quantification in biological matrices are crucial for clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available analytical technique. However, due to the polar nature of the amino group, this compound is not readily amenable to direct GC-MS analysis. Derivatization is a necessary step to increase its volatility and thermal stability, thereby improving its chromatographic behavior and ensuring accurate and sensitive detection.[1][2] This application note provides a detailed protocol for the derivatization of this compound using silylation prior to GC-MS analysis.
Principle
The derivatization process involves the replacement of the active hydrogen atom on the primary amino group of this compound with a non-polar trimethylsilyl (B98337) (TMS) group. This is typically achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS). The resulting TMS-derivatized this compound is more volatile and thermally stable, allowing for successful elution and detection by GC-MS.
Experimental
Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction method is recommended for the extraction of this compound from urine samples.
-
To 1 mL of urine, add an appropriate internal standard (e.g., Diazepam-d5).
-
Add 2 mL of 100 mM sodium acetate (B1210297) buffer (pH 4.5) and vortex.
-
Load the mixture onto a conditioned mixed-mode cation exchange (MCX) SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of a pH 9.0 buffer.
-
Dry the cartridge for 20 minutes under high vacuum.
-
Elute the analyte with 2 mL of a 98:2 mixture of ethyl acetate and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol (Silylation)
-
To the dry residue from the SPE step, add 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Vortex the vial for 30 seconds to ensure complete mixing.
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized benzodiazepines and can be used as a starting point for the analysis of TMS-derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Splitless, 280°C |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 320°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of TMS-derivatized this compound. These values are illustrative and should be determined during in-house method validation.
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| This compound-TMS | ~12.5 | 395 | 380 | 366 | 10 |
| Diazepam-d5 (IS) | ~10.2 | 293 | 264 | 235 | N/A |
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Detection of 8-Aminoclonazolam in Hair Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection (LOD) for 8-aminoclonazolam in hair samples. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the typical limit of detection (LOD) for benzodiazepine (B76468) metabolites like this compound in hair?
A1: The limit of detection for benzodiazepine metabolites in hair is typically in the low picogram per milligram (pg/mg) range. For instance, methods for the simultaneous quantification of 29 benzodiazepines and z-drugs in hair have achieved lower limits of quantification (LLOQ) ranging from 0.5 to 5 pg/mg.[1] For 7-aminoclonazepam (B1198261), a structurally similar compound, LODs as low as 0.2 to 5 pg/mg have been reported.[2]
Q2: Which analytical technique is most suitable for detecting low concentrations of this compound in hair?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended and sensitive technique for the quantification of benzodiazepines and their metabolites in hair samples.[1][3][4] Gas chromatography-mass spectrometry (GC-MS), particularly with negative chemical ionization, has also been used and can offer high sensitivity, though it may require derivatization of the analyte.[5][6]
Q3: How can I improve the extraction efficiency of this compound from the hair matrix?
A3: To improve extraction efficiency, consider the following:
-
Pulverization: Cryogenically grinding the hair sample into a fine powder increases the surface area for solvent interaction.[7]
-
Solvent Choice: Methanol (B129727) is a commonly used and effective solvent for extracting benzodiazepines from hair.[7][8] The addition of a small amount of ammonium (B1175870) hydroxide (B78521) to methanol (e.g., 20:1 v/v) can improve the recovery of some benzodiazepines.[9]
-
Incubation: Incubating the pulverized hair in the extraction solvent, often with sonication and heating (e.g., 45°C for 2 hours), can enhance the release of the analyte from the keratin (B1170402) matrix.[1]
Q4: What are the critical steps in sample preparation to minimize signal suppression and matrix effects?
A4: Thorough sample clean-up is crucial.[10] After extraction, a clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering endogenous compounds from the hair matrix.[10][11] Supported liquid extraction (SLE) is another efficient alternative to traditional LLE, offering high analyte recoveries and reduced sample preparation time.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal/No Peak for this compound | Inefficient extraction from the hair matrix. | Optimize the extraction procedure. Ensure complete pulverization of the hair.[7] Experiment with different extraction solvents (e.g., methanol with or without ammonium hydroxide) and incubation times/temperatures.[1][9] |
| Analyte degradation during sample preparation. | Avoid harsh acidic or alkaline conditions if this compound is susceptible to degradation.[8] Ensure appropriate pH and use of enzyme inhibitors if necessary.[10] | |
| Ion suppression from co-eluting matrix components. | Improve the clean-up procedure using SPE, LLE, or SLE to remove interfering substances.[10][11][12] Adjust the chromatographic gradient to better separate the analyte from matrix components.[14] | |
| High Background Noise | Contamination from external sources or within the analytical system. | Ensure a thorough decontamination wash of the hair sample before extraction (e.g., with dichloromethane).[9] Check the purity of solvents and reagents. Clean the LC-MS/MS system, including the ion source. |
| Inadequate sample clean-up. | Implement a more rigorous clean-up method (SPE or LLE) to reduce the amount of co-extracted matrix components.[10][11] | |
| Inconsistent Results/Poor Reproducibility | Variability in sample homogenization. | Standardize the hair pulverization process to ensure a consistent particle size. |
| Inconsistent extraction efficiency. | Precisely control all extraction parameters, including solvent volumes, incubation time, and temperature. | |
| Matrix effects varying between samples. | Utilize a deuterated internal standard for this compound to compensate for variations in extraction recovery and matrix effects. |
Quantitative Data Summary
The following table summarizes the limits of detection and quantification achieved for clonazepam and its metabolite, 7-aminoclonazepam, which can serve as a benchmark for methods targeting this compound.
| Analyte | Method | Limit of Detection (LOD) (pg/mg) | Limit of Quantification (LOQ) (pg/mg) | Reference |
| 7-Aminoclonazepam | GC-NCI-MS | - | 1 | [5] |
| Clonazepam | LC-MS/MS | - | 0.2 - 50 | [7] |
| 7-Aminoclonazepam | LC-MS/MS | - | 0.2 - 50 | [7] |
| 18 Benzodiazepines | LC-MS/MS | 0.2 - 5 | - | [2] |
| 29 Benzodiazepines/z-Drugs | UHPLC-MS/MS | - | 0.5 - 5 | [1] |
Detailed Experimental Protocols
Protocol 1: Hair Sample Preparation and Extraction
-
Decontamination: Wash approximately 20 mg of hair sequentially with 5 mL of dichloromethane (B109758) for 2 minutes, followed by two washes with 5 mL of deionized water for 2 minutes each. Dry the hair at room temperature.
-
Pulverization: Place the decontaminated and dried hair in a bead mill homogenizer with stainless steel beads and pulverize into a fine powder. This can be done at cryogenic temperatures to improve efficiency.[7]
-
Extraction:
-
To the pulverized hair, add 1 mL of methanol containing a suitable deuterated internal standard.
-
Alternatively, use a mixture of methanol and 25% ammonium hydroxide (20:1, v/v) as the extraction solvent.[9]
-
Sonicate the sample for 2 hours at 45°C.[1]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for the clean-up step.
-
Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., HCX) with 1 mL of methanol followed by 1 mL of the appropriate buffer.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of an appropriate organic solvent (e.g., methanol) to remove interferences.
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol containing 2-5% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: Workflow for this compound Detection in Hair.
Caption: Troubleshooting Logic for Low Analyte Signal.
References
- 1. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forensic.sc.su.ac.th [forensic.sc.su.ac.th]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Deposition of 7-aminoclonazepam and clonazepam in hair following a single dose of Klonopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usdtl.com [usdtl.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01325H [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. news-medical.net [news-medical.net]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Aminoclonazolam in Stored Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-aminoclonazolam in stored biological samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the primary metabolite of clonazolam, a potent designer benzodiazepine (B76468).[1][2] The stability of this compound in biological samples is crucial for accurate toxicological and pharmacokinetic studies. Degradation of the parent drug, clonazolam, can lead to the formation of this compound during storage, while the metabolite itself may also be unstable.[3][4] This makes this compound a critical biomarker for assessing clonazolam exposure, and any instability can lead to inaccurate quantification and interpretation of results.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound, like many other benzodiazepine metabolites, is influenced by several factors including:
-
Storage Temperature: Temperature is a critical factor, with lower temperatures generally slowing down degradation.
-
Storage Duration: The longer a sample is stored, the greater the potential for degradation.
-
Biological Matrix: The type of biological sample (e.g., blood, plasma, urine) can impact stability.
-
Presence of Preservatives: Additives like sodium fluoride (B91410) can influence the stability of analytes.[1]
-
Light Exposure: Some benzodiazepines are known to be sensitive to light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can accelerate the degradation of certain compounds.[5]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on stability studies of closely related amino-metabolites of other nitrobenzodiazepines, the following storage conditions are recommended for samples containing this compound:
-
Short-term storage (up to 2 weeks): Refrigeration at 4°C is acceptable for most samples.[4]
-
Long-term storage (more than 2 weeks): Freezing at -20°C or, preferably, -80°C is recommended to minimize degradation.[5][6][7][8] It is important to note that some studies on other 7-amino benzodiazepine metabolites have shown instability even at -20°C over several months.[1][9] Therefore, analysis should be conducted as soon as practically possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in a known positive sample. | Analyte degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C). | Review the sample storage history. For future studies, ensure samples are frozen at -20°C or -80°C as soon as possible after collection. |
| Instability of this compound during frozen storage. | While freezing is recommended, long-term storage at -20°C may still lead to degradation of amino-metabolites.[1] Analyze samples as promptly as possible. Consider storage at -80°C for enhanced stability. | |
| Inconsistent results between aliquots of the same sample. | Multiple freeze-thaw cycles leading to degradation. | Aliquot samples upon receipt to avoid repeated freezing and thawing of the bulk sample. |
| Non-homogenous sample. | Ensure the sample is thoroughly mixed before aliquoting. | |
| Presence of this compound in a sample that initially only contained clonazolam. | In-vitro degradation of the parent drug, clonazolam, to this compound during storage. | This is a known issue with nitrobenzodiazepines, especially in postmortem blood at room temperature.[1] To accurately assess clonazolam exposure, it is essential to analyze for both the parent drug and this compound. |
Data on Stability of Related Benzodiazepine Metabolites
Direct quantitative stability data for this compound is not extensively available in the literature. The following tables summarize stability data for the closely related 7-amino metabolites of other nitrobenzodiazepines, which can serve as a conservative estimate for the stability of this compound.
Table 1: Stability of 7-Amino Metabolites of Nitrobenzodiazepines in Blood
| Compound | Storage Temperature | Duration | Percent Loss | Reference |
| 7-Amino Metabolites (general) | -20°C | 2 months | 29% | [1] |
| 7-Amino Metabolites (general) | 4°C | 1 month | 21% | [1] |
Table 2: Stability of 7-Aminoclonazepam in Urine
| Compound | Storage Temperature | Duration | Percent Decrease | Reference |
| 7-Aminoclonazepam | 4°C or -20°C | 8 months | >20% | [9] |
Experimental Protocols
Protocol 1: General Sample Handling and Storage
This protocol outlines the best practices for handling and storing biological samples to maintain the integrity of this compound.
-
Collection: Collect biological samples (blood, plasma, urine) in appropriate, clearly labeled containers. For blood, use tubes containing an anticoagulant and preservative (e.g., sodium fluoride).[1]
-
Processing: If collecting plasma or serum, process the blood samples as soon as possible by centrifugation according to standard laboratory procedures.
-
Aliquoting: Immediately after collection and processing, aliquot the samples into smaller volumes in tightly sealed, light-protected tubes. This minimizes the number of freeze-thaw cycles for the bulk sample.
-
Storage:
-
Transportation: If samples need to be transported, they should be shipped frozen on dry ice to maintain their integrity.
-
Chain of Custody: Maintain a detailed record of the sample handling and storage history, including collection dates, storage temperatures, and any freeze-thaw cycles.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw the biological sample aliquot at room temperature.
-
Add an internal standard (e.g., a deuterated analog of this compound) to the sample.
-
If analyzing urine, perform enzymatic hydrolysis to cleave any conjugated metabolites.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound from the cartridge using an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a suitable C18 column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[10]
-
Detect and quantify this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[11]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) [jstage.jst.go.jp]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of 8-Aminoclonazolam during SPE
Technical Support Center: 8-Aminoclonazolam SPE Recovery
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing poor recovery of this compound during Solid-Phase Extraction (SPE).
This compound is the primary urinary metabolite of the designer benzodiazepine (B76468), clonazolam.[1][2][3] Its extraction can be challenging due to its chemical properties, particularly the basic amine group which dictates its interaction with SPE sorbents. This guide will help you diagnose and resolve common recovery issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low using a standard reversed-phase (e.g., C18, polymeric RP) SPE method?
Low recovery on a reversed-phase sorbent is almost always related to the pH of your sample during the loading step. This compound has a basic amine group.
-
At Acidic or Neutral pH: The amine group becomes protonated (positively charged). This increases the molecule's polarity, weakening its hydrophobic interaction with the reversed-phase sorbent. As a result, the analyte fails to retain effectively and is lost in the sample loading or wash fractions (a phenomenon known as "breakthrough").[4][5]
-
At Basic pH: To maximize retention on a reversed-phase column, the sample's pH should be adjusted to be at least 2 units above the analyte's pKa, rendering it neutral.[6] This enhances the non-polar interactions with the sorbent, leading to strong retention.
Q2: My analyte is breaking through during the sample loading and wash steps. How can I improve its retention?
Analyte breakthrough is a clear sign of insufficient retention. Here are the primary causes and their solutions:
| Possible Cause | Solution | Explanation |
| Incorrect Sample pH | For Reversed-Phase (RP) sorbents, adjust sample pH to be basic (>9) to neutralize the amine group.[7] For Mixed-Mode Cation Exchange (MCX) , adjust sample pH to be acidic (~6) to ensure the amine group is positively charged.[8][9] | This ensures the analyte is in the correct ionization state for the chosen retention mechanism (hydrophobic for RP, ionic for MCX).[10][11] |
| Sample Solvent Too Strong | If your sample is dissolved in a solution with a high organic content, dilute it at least 1:1 with an aqueous buffer or water before loading. | High organic content in the sample will disrupt hydrophobic retention on an RP sorbent, causing the analyte to elute prematurely.[10] |
| High Flow Rate | Decrease the flow rate during sample loading to approximately 1 mL/min.[8][10] | A slower flow rate allows more time for the analyte to interact with and bind to the sorbent, preventing breakthrough.[10] |
| Sorbent Mass Overload | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[10] | If the total mass of the analyte and matrix components exceeds the sorbent's capacity, breakthrough will occur. |
| Improper Column Conditioning | Ensure the sorbent is properly wetted. Condition with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water, and finally 1-2 column volumes of your equilibration buffer (e.g., pH 6 buffer for MCX). Do not let the sorbent dry out between steps for silica-based phases.[11][12] | Proper conditioning activates the sorbent functional groups, making them available for interaction with the analyte.[11] |
Q3: My analyte is retained on the cartridge, but I get low recovery in the final eluate. How do I improve elution?
This indicates that your elution solvent is not strong enough to break the interactions between the analyte and the sorbent.
-
For Reversed-Phase Sorbents:
-
Increase Solvent Strength: Increase the percentage of organic solvent (e.g., from 60% to 90-100% methanol or acetonitrile) in your elution step.
-
Address Secondary Interactions: If recovery is still low with 100% organic solvent, strong secondary interactions between the basic amine group and residual silanols on the silica (B1680970) surface may be the cause.[5] To disrupt this, add a small amount of a basic modifier to your elution solvent. A common and effective choice is 2-5% ammonium (B1175870) hydroxide (B78521) in methanol .[6][13]
-
-
For Mixed-Mode Cation Exchange (MCX) Sorbents:
-
Neutralize the Analyte: The primary retention mechanism is ionic. To elute the analyte, you must neutralize its positive charge. Use a strong organic solvent containing a base. The standard and most effective eluent is 5% ammonium hydroxide in methanol or acetonitrile .[8][13] This disrupts the ionic bond and allows the analyte to be eluted.
-
Q4: What is the most robust SPE method for this compound from a biological matrix like urine?
For basic compounds like this compound, a Mixed-Mode Cation Exchange (MCX) SPE protocol is highly recommended.[14][15] This method utilizes both reversed-phase and strong cation exchange retention mechanisms, providing superior selectivity and resulting in a much cleaner final extract compared to reversed-phase alone.[16]
Recommended Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is designed for the extraction of this compound from a urine matrix and can be adapted for plasma.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).[9][15]
-
Reagents: Methanol (HPLC grade), Deionized Water, 0.1M Phosphate Buffer (pH 6.0), Acetic Acid, Ammonium Hydroxide.
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 2 mL of Methanol through the cartridge.
-
Pass 2 mL of Deionized Water through the cartridge.
-
-
Equilibration:
-
Pass 2 mL of 0.1M Phosphate Buffer (pH 6.0) through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Wash Steps (to remove interferences):
-
Elution:
-
Elute the this compound by passing 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The base neutralizes the charged amine, disrupting its ionic bond with the sorbent.[13]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
While specific recovery data for this compound across multiple methods is limited in the literature, the following table summarizes typical recovery expectations for benzodiazepine panels using different SPE sorbents.
| Sorbent Type | Typical Recovery Range | Key Considerations | Reference(s) |
| Mixed-Mode Cation Exchange (MCX) | > 85% | Highly effective for basic benzodiazepine metabolites. Provides the cleanest extracts by allowing for a strong organic wash step. | [8][9] |
| Reversed-Phase (C8, C18) | 70-95% | Highly dependent on strict pH control of the sample (pH > 9). May result in less clean extracts compared to MCX. | [18] |
| Polymeric Reversed-Phase (e.g., HLB) | > 90% | Good performance but still requires pH optimization. Automation can improve reproducibility. | [19] |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
Caption: A logical workflow for diagnosing and solving poor SPE recovery of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 4. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. biotage.com [biotage.com]
- 15. chromtech.com [chromtech.com]
- 16. agilent.com [agilent.com]
- 17. ascld.org [ascld.org]
- 18. Solid-phase extraction of 1,4-benzodiazepines from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Chromatographic Separation for 8-Aminoclonazolam Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of 8-Aminoclonazolam isomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What type of isomers are expected for this compound?
A1: this compound, like many other 1,4-benzodiazepines, is a chiral molecule due to its non-planar seven-membered diazepine (B8756704) ring. It exists as a pair of conformational enantiomers that can rapidly interconvert at room temperature through a ring-flipping process.[1][2] This stereolability presents a unique challenge for chromatographic separation.
Q2: Why is the separation of this compound isomers important?
A2: The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Regulatory bodies often require the analysis of individual enantiomers to ensure the safety and efficacy of a pharmaceutical product. Therefore, developing a reliable method to separate and quantify the isomers of this compound is crucial for drug development and forensic analysis.
Q3: What is the general approach for separating the conformational enantiomers of benzodiazepines?
A3: The most effective technique is dynamic high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP) at sub-ambient temperatures.[1][2] By lowering the column temperature, the rate of interconversion between the enantiomers is slowed down, allowing for their resolution as distinct peaks.[1][2]
Q4: Which types of chiral stationary phases (CSPs) are most effective for benzodiazepine (B76468) isomer separation?
A4: Several types of CSPs have proven effective for the chiral separation of benzodiazepines. Polysaccharide-based CSPs (e.g., Chiralpak® IA, AD) and Pirkle-type CSPs (e.g., Whelk-O1) are commonly used.[1][2] Protein-based columns, such as those with α1-acid glycoprotein (B1211001) (AGP), have also demonstrated enantioselectivity for these compounds.[3]
Experimental Protocols and Data
Recommended Starting Experimental Protocol
This protocol provides a starting point for the optimization of this compound isomer separation based on methods developed for structurally related benzodiazepines.
Objective: To achieve baseline separation of this compound conformational enantiomers using low-temperature chiral HPLC.
Materials:
-
This compound reference standard
-
HPLC-grade n-hexane, isopropanol (B130326) (IPA), and ethanol
-
Chiral stationary phase column (e.g., Whelk-O1 or Chiralpak IA)
-
HPLC system with a column thermostat capable of sub-ambient temperatures and a UV detector
Methodology:
-
Column Installation and Equilibration:
-
Install the chiral column into the HPLC system.
-
Equilibrate the column with the initial mobile phase (see Table 1) at a low flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Temperature Control:
-
Set the column thermostat to the initial temperature (e.g., 10°C). Allow the system to stabilize at this temperature.
-
-
Sample Preparation:
-
Dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Injection and Data Acquisition:
-
Inject a small volume of the sample (e.g., 5-10 µL).
-
Acquire data using a UV detector at a wavelength of 254 nm.
-
-
Optimization:
-
If separation is not achieved, systematically adjust the parameters as outlined in the Troubleshooting Guide below. The most critical parameters to optimize are temperature and mobile phase composition.
-
Data Presentation: Starting Conditions for Chiral Separation
The following tables summarize recommended starting conditions for the chiral HPLC separation of this compound isomers, extrapolated from studies on related benzodiazepines.
Table 1: Recommended Chiral Stationary Phases and Mobile Phases
| Chiral Stationary Phase (CSP) | Mode | Mobile Phase Composition | Reference Compounds |
| Whelk-O1 | Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | Diazepam, Flunitrazepam[2] |
| Chiralpak IA | Normal Phase | n-Hexane / Ethanol (80:20, v/v) | Midazolam, Alprazolam[1] |
| Chiralpak AD | Normal Phase | n-Hexane / Isopropanol (95:5, v/v) | Estazolam[1] |
| Chiral-AGP | Reversed Phase | 10 mM Ammonium Acetate Buffer / Methanol | General Benzodiazepines[3] |
Table 2: Influence of Key Parameters on Separation
| Parameter | Effect on Separation | Optimization Strategy |
| Temperature | Decreasing temperature slows enantiomer interconversion, improving resolution. | Start at 10°C and decrease in 5°C increments until baseline separation is achieved. Temperatures as low as -40°C may be necessary.[2] |
| Mobile Phase Modifier | The type and concentration of the alcohol modifier significantly affect selectivity. | Screen different alcohols (isopropanol, ethanol) and vary the concentration (e.g., from 5% to 20%). |
| Flow Rate | Lower flow rates can increase resolution by allowing more time for interaction with the CSP. | Start with 1.0 mL/min and reduce to 0.5 mL/min if needed. |
| Mobile Phase pH (Reversed Phase) | For protein-based columns, pH affects the charge state of the protein and analyte, influencing retention and selectivity. | Optimize the buffer pH in the range of 4.0 to 7.0.[3] |
Troubleshooting Guide
Issue 1: Poor or No Resolution of Isomers
-
Question: I am injecting my this compound sample, but I only see a single, broad peak. What should I do?
-
Answer: This is a common issue with rapidly interconverting enantiomers. The primary solution is to lower the temperature of your chiral column.
-
Decrease Temperature: Lower the column temperature in 5°C increments. This will slow the rate of interconversion, which may allow the two enantiomers to be resolved.[1][2]
-
Optimize Mobile Phase: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase system are critical. Try changing the alcohol or adjusting its percentage.
-
Reduce Flow Rate: A slower flow rate increases the interaction time with the stationary phase and can improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
-
Change CSP: If the above steps do not lead to separation, the chosen chiral stationary phase may not be suitable for this compound. Consider screening other CSPs, such as one from a different class (e.g., switch from a Pirkle-type to a polysaccharide-based CSP).
-
Issue 2: Peak Tailing
-
Question: I can see two peaks, but they are tailing significantly, which is affecting my ability to quantify them accurately. What causes this and how can I fix it?
-
Answer: Peak tailing in chiral chromatography can be caused by several factors, including secondary interactions with the stationary phase or column contamination.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any potential contaminants.
-
Mobile Phase Additives: For basic compounds like this compound, secondary interactions with residual silanols on silica-based CSPs can cause tailing. In normal phase, adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase (e.g., 0.1%) can mitigate these interactions.
-
Adjust Mobile Phase Composition: In reversed-phase mode, ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of the analyte.
-
Lower Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Issue 3: Irreproducible Retention Times
-
Question: My retention times are shifting between injections. How can I improve the reproducibility of my method?
-
Answer: Irreproducible retention times are often due to insufficient system equilibration or unstable temperature.
-
Ensure Thorough Equilibration: Chiral stationary phases may require longer equilibration times than standard achiral phases, especially when the mobile phase or temperature is changed. Ensure a stable baseline before injecting your sample.
-
Maintain Stable Temperature: Use a high-quality column oven and allow sufficient time for the column to reach thermal equilibrium. Even small temperature fluctuations can significantly impact retention times in chiral separations.
-
Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure the composition is accurate. In normal phase, the water content of the solvents can affect reproducibility, so use high-purity, dry solvents.
-
Visualizations
Experimental Workflow
Caption: Workflow for optimizing the chiral separation of this compound isomers.
Signaling Pathway
Caption: Simplified signaling pathway of benzodiazepines at the GABA-A receptor.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Selection of appropriate reference standards for 8-Aminoclonazolam.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of 8-aminoclonazolam reference standards in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important reference standard?
A1: this compound is the primary metabolite of clonazolam, a potent designer benzodiazepine (B76468).[1][2][3] Due to the rapid metabolism or potential instability of the parent drug, this compound often serves as a more reliable biomarker for detecting clonazolam use in toxicological and forensic analyses.[2][4] It is crucial to use a certified reference standard for accurate quantification and confirmation of clonazolam exposure.
Q2: Where can I purchase certified reference standards for this compound?
A2: Several reputable suppliers offer certified reference materials (CRMs) and analytical reference standards for this compound. These include Cerilliant, Cayman Chemical, and MedchemExpress.[1][3][5] It is essential to obtain a certificate of analysis (CoA) with your standard to ensure its identity, purity, and concentration.
Q3: What are the different forms of this compound reference standards available?
A3: this compound reference standards are typically available as a solution in a specified solvent (e.g., methanol (B129727), acetonitrile) at a certified concentration (e.g., 1 mg/mL, 100 µg/mL) or as a crystalline solid with a specified purity (e.g., ≥98%).[1][5] Deuterated internal standards, such as this compound-d4, are also available for use in quantitative mass spectrometry-based assays.[6]
Q4: How should I store my this compound reference standard?
A4: The recommended storage condition for this compound reference standards is typically at -20°C in an ultra freezer.[1][5][6] Always refer to the supplier's instructions on the certificate of analysis for specific storage and handling information to ensure the stability and integrity of the standard.
Q5: Is there a risk of nomenclature confusion with this compound?
A5: Yes, there has been historical confusion in literature between "this compound" and "7-aminoclonazolam". The correct nomenclature according to IUPAC rules is this compound.[7][8] This is due to the addition of the triazole ring to the benzodiazepine structure, which alters the numbering of the aromatic ring.
Troubleshooting Guide
Issue 1: Poor chromatographic peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase composition.
-
Troubleshooting Step: Ensure the sample is reconstituted in a solution with a similar or weaker solvent strength than the initial mobile phase. For reversed-phase chromatography, reconstituting in the initial mobile phase (e.g., 90:10 mobile phase A to mobile phase B) can improve peak shape, especially for early-eluting polar analytes.[9][10]
-
Possible Cause: Column degradation.
-
Troubleshooting Step: Check the column's performance with a standard mixture. If performance is poor, replace the column.
Issue 2: Inaccurate quantification results.
-
Possible Cause: Lack of an appropriate internal standard.
-
Troubleshooting Step: Utilize a stable isotope-labeled internal standard, such as this compound-d4, to compensate for matrix effects and variations in sample preparation and instrument response.[6][11]
-
Possible Cause: Improper calibration curve.
-
Troubleshooting Step: Prepare a multi-point calibration curve spanning the expected concentration range of the samples. Ensure the curve has a good coefficient of determination (R² > 0.99).[11]
Issue 3: Low sensitivity or failure to detect this compound at expected low concentrations.
-
Possible Cause: Sub-optimal mass spectrometry parameters.
-
Troubleshooting Step: Optimize the collision energy for the specific MRM transitions of this compound to maximize the signal intensity of the product ions.[10]
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Step: Employ a validated extraction method, such as solid-phase extraction (SPE), to effectively isolate and concentrate the analyte from the sample matrix.[12]
Data Presentation
Table 1: Commercially Available this compound Reference Standards
| Supplier | Product Number | Form | Concentration/Purity | Solvent | Storage |
| Cerilliant | A-210-1ML | Solution | 1 mg/mL | Methanol | Ultra Freezer |
| Cayman Chemical | 27247 | Crystalline Solid | ≥98% | - | -20°C |
| Cayman Chemical | 34910 | Solution (d4) | 100 µg/mL | Acetonitrile | -20°C |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ion(s) (m/z) | To be determined empirically |
| Collision Energy | To be optimized for each transition |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Urine using SPE
This protocol is a generalized procedure based on common practices for benzodiazepine analysis.[12]
-
Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution to hydrolyze conjugated metabolites. Incubate at an appropriate temperature (e.g., 50°C) for a specified time (e.g., 1 hour).
-
Sample Pretreatment: Quench the hydrolysis reaction by adding an acid (e.g., 4% H₃PO₄).
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and then water.
-
Load the pretreated sample onto the cartridge.
-
Wash the cartridge with a weak acid (e.g., 0.02 N HCl) followed by a weak organic solvent solution (e.g., 20% methanol).
-
Dry the cartridge under vacuum.
-
Elute the analyte with an appropriate elution solvent (e.g., 60:40 acetonitrile:methanol with 5% ammonia (B1221849) solution).
-
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound in urine.
Caption: The logical relationship between clonazolam, its metabolite, and the role of a reference standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. caymanchem.com [caymanchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Clarification of the Correct Nomenclature of the Amino Metabolite of Clonazolam: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
Reducing carryover in the LC system for 8-Aminoclonazolam analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing liquid chromatography (LC) system carryover during the analysis of 8-Aminoclonazolam.
Troubleshooting Guide: Reducing Carryover
Carryover of this compound can lead to inaccurate quantification and false-positive results. This guide provides a systematic approach to identify and mitigate the source of carryover in your LC system.
Initial Assessment: Is it Carryover or Contamination?
The first step is to distinguish between carryover and system contamination.
-
Carryover: The signal from the analyte of interest decreases in sequential blank injections following a high-concentration sample.
-
Contamination: A consistent signal for the analyte of interest appears in all blank injections, regardless of the preceding sample.
Troubleshooting Workflow
Follow this workflow to systematically identify and resolve the source of carryover.
Figure 1. A logical workflow for troubleshooting carryover in this compound analysis.
Step 1: Autosampler Troubleshooting
The autosampler is a common source of carryover.
Question: What are the recommended wash solvents for minimizing this compound carryover?
Answer: A multi-solvent wash is highly effective. A common and effective wash solution for benzodiazepines is a mixture of methanol, water, isopropanol, and acetonitrile.
| Wash Solvent Composition | Ratio (v/v/v/v) | Purpose |
| Methanol : Water : Isopropanol : Acetonitrile | 25 : 25 : 25 : 25 | Broad-spectrum cleaning for polar and non-polar residues.[1] |
| 0.1% Formic Acid in Acetonitrile | - | Strong wash for acidic compounds. |
| 65% Mobile Phase A / 35% Mobile Phase B | - | Weak wash to match initial mobile phase conditions. |
Experimental Protocol: Optimizing Autosampler Wash
-
Prepare Wash Solvents: Prepare the recommended wash solvents as listed in the table above.
-
Configure Wash Method: Program the autosampler to perform a multi-step wash sequence.
-
Needle Wash: Use a strong solvent wash (e.g., Methanol:Water:Isopropanol:Acetonitrile mixture) to clean the exterior of the needle.
-
Injection Port Wash: Flush the injection port and sample loop with the strong wash solvent.
-
Final Wash: Use a weak wash solvent that matches the initial mobile phase conditions to equilibrate the system before the next injection.
-
-
Test Effectiveness: Inject a high-concentration this compound standard followed by a series of blank injections. Analyze the blank chromatograms for the presence of carryover.
Step 2: Column Troubleshooting
Column contamination and degradation can contribute to carryover.
Question: How can I determine if the analytical column is the source of carryover?
Answer: To isolate the column as the source of carryover, perform the following steps:
-
Inject a high-concentration standard of this compound.
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a blank.
-
If carryover is significantly reduced or eliminated, the column is the primary source.
Experimental Protocol: Column Cleaning and Regeneration
If the column is identified as the source of carryover, a thorough cleaning procedure is necessary.
| Solvent | Purpose | Procedure |
| Reversed-Phase (C18) Columns | ||
| 95:5 Water:Acetonitrile | Removal of buffer salts | Flush column with 20-30 column volumes. |
| Isopropanol or Methanol | Removal of strongly retained hydrophobic compounds | Flush column with 20-30 column volumes. |
| Acetonitrile | General cleaning | Flush column with 20-30 column volumes. |
| Hexane/Isopropanol (if needed for highly non-polar contaminants) | Removal of lipids and very non-polar compounds | Flush with intermediate solvent (Isopropanol) before and after. |
Note: Always check the column manufacturer's guidelines for recommended cleaning procedures and solvent compatibility.
Step 3: General System Troubleshooting
If carryover persists after addressing the autosampler and column, investigate other system components.
Question: What other parts of the LC system can cause carryover for this compound?
Answer: Other potential sources include:
-
Injector Rotor Seal: Worn or scratched seals can trap and release analyte.
-
Tubing and Fittings: Poorly seated fittings can create dead volumes where the sample can accumulate.[2]
-
Sample Vials and Caps: Using high-quality, low-adsorption vials and septa is crucial.
Frequently Asked Questions (FAQs)
Q1: What are typical LC-MS/MS parameters for this compound analysis?
A1: The following table summarizes typical starting conditions for the analysis of this compound and other benzodiazepines. Method optimization is recommended for your specific instrumentation and sample matrix.
| Parameter | Condition |
| LC Column | C18 (e.g., ACQUITY UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | A gradient from low to high organic phase is typical. |
| Flow Rate | Dependent on column dimensions (e.g., 0.4 - 0.6 mL/min for UHPLC) |
| Injection Volume | 5 - 10 µL |
| MS Ionization | Electrospray Ionization (ESI) Positive Mode |
Q2: What sample preparation techniques are recommended for this compound to minimize matrix effects and potential carryover?
A2: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for benzodiazepine (B76468) analysis from biological matrices. A clean extract is less likely to cause system contamination and carryover.
Experimental Protocol: Solid Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and may require optimization.
Figure 2. A general workflow for Solid Phase Extraction of this compound from urine.
Q3: Can the stability of this compound affect carryover?
A3: Yes, the stability of an analyte can influence carryover. This compound is a metabolite of clonazolam and its stability in solution and within the LC system should be considered.[3] Degradation products can potentially adhere to system components and appear in subsequent runs. It is recommended to use fresh standards and samples whenever possible and to store them under appropriate conditions (e.g., -20°C).
Q4: Are there any specific materials to avoid in the LC flow path for benzodiazepine analysis?
A4: While stainless steel is generally acceptable, some benzodiazepines can exhibit adsorption to metal surfaces. If you suspect metal-ion interactions are contributing to carryover, consider using PEEK (polyether ether ketone) tubing and fittings where possible.
Q5: How often should I perform system maintenance to prevent carryover?
A5: Regular preventative maintenance is crucial. A general schedule is provided below, but this should be adapted based on system usage and performance.
| Component | Maintenance Task | Frequency |
| Autosampler | Clean needle and wash station | Daily/Weekly |
| Replace rotor seal | Every 6-12 months | |
| Pump | Replace pump seals | Every 6-12 months |
| Column | Flush with strong solvent | As needed based on performance |
| Replace guard column | As needed based on pressure/peak shape | |
| Mobile Phase | Prepare fresh | Weekly |
References
Interpreting Low-Concentration 8-Aminoclonazolam Findings in DUID Cases: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of low-concentration 8-aminoclonazolam findings in Driving Under the Influence of Drugs (DUID) cases. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in DUID investigations?
A1: this compound is the major metabolite of clonazolam, a potent designer benzodiazepine.[1][2] Clonazolam is known for its high potency, long duration of effect, and its use as an anxiolytic and sedative.[3] Its presence, or that of its metabolite, in a driver's system is of significant concern due to the potential for impairment. Because clonazolam can be unstable and metabolizes relatively quickly, this compound is often considered a more reliable biomarker for confirming the consumption of clonazolam.[4][5]
Q2: What are typical concentrations of this compound found in DUID cases?
A2: Studies have reported a range of this compound concentrations in DUID cases. It's crucial to consider that even low concentrations can be associated with impairment. The interpretation should be made in the context of the entire case, including observed driving behavior and other clinical signs of impairment.
Q3: Can the presence of this compound without the parent drug, clonazolam, still indicate recent use?
A3: Yes. Due to the metabolic process, it is possible to detect this compound in biological samples even when clonazolam concentrations have fallen below the limit of detection. The detection of the metabolite alone is strong evidence of prior clonazolam exposure.[4]
Q4: What are the common signs of impairment associated with clonazolam use in DUID cases?
A4: As a central nervous system (CNS) depressant, clonazolam can cause drowsiness, dizziness, blurred vision, slurred speech, loss of coordination, and muscle relaxation.[4] These effects are consistent with behaviors observed in drivers suspected of being under the influence of CNS depressants.
Data Presentation: Quantitative Findings in DUID Cases
The following tables summarize quantitative data for clonazolam and this compound concentrations reported in DUID and other forensic cases. These values are typically determined from blood samples.
Table 1: this compound Concentrations in DUID and Postmortem (PM) Cases
| Case Type | Number of Cases (n) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Source |
| DUID | 54 | 19 | 2.8 - 59 | [3][6][7] |
| PM | 288 | 13 | 2.0 - 580 | [3][6][7] |
Table 2: Clonazolam Concentrations in DUID and Other Forensic Cases
| Case Type | Number of Cases (n) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Source |
| DUID | 54 | 4.0 | 2.0 - 10 | [3][7] |
| Apprehended Drivers | 22 | 4.1 | 1.7 - 53 | [6][8][9] |
| DUID | 7 | 5.3 | 1.9 - 11 | [10] |
Note: Concentrations may be reported in different units (e.g., mg/L). 1 mg/L is equivalent to 1000 ng/mL. The data presented here has been converted to ng/mL for consistency.
Experimental Protocols
The primary analytical method for the detection and quantification of this compound and clonazolam in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Protocol: LC-MS/MS Analysis of this compound and Clonazolam in Blood
1. Sample Preparation:
-
Objective: To isolate the analytes of interest from the complex biological matrix of blood.
-
Method: A common technique is Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .
-
SPE: The blood sample is loaded onto a sorbent cartridge. Interfering substances are washed away, and the analytes are then eluted with a specific solvent.
-
LLE: The blood sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system.[11]
-
2. Chromatographic Separation:
-
Objective: To separate this compound and clonazolam from other compounds in the extract before they enter the mass spectrometer.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.
-
Stationary Phase: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of two or more solvents, such as water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used to achieve separation.
3. Mass Spectrometric Detection:
-
Objective: To detect and quantify the separated analytes with high specificity and sensitivity.
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) is used.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard. This highly selective technique minimizes interference from other substances.[12]
4. Quantification:
-
Method: A calibration curve is generated using certified reference materials of this compound and clonazolam at known concentrations. The concentration of the analytes in the unknown sample is determined by comparing its response to the calibration curve. The use of a deuterated internal standard for each analyte is crucial for accurate quantification.
Mandatory Visualizations
Metabolic Pathway of Clonazolam
Caption: Metabolic conversion of Clonazolam to this compound.
Experimental Workflow for this compound Detection
Caption: Workflow for this compound detection in DUID cases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blood Concentrations of Designer Benzodiazepines: Relation to Impairment and Findings in Forensic Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood Concentrations of Designer Benzodiazepines: Relation to Impairment and Findings in Forensic Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medwinpublisher.org [medwinpublisher.org]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Inter-Laboratory Perspectives on 8-Aminoclonazolam Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), particularly potent synthetic benzodiazepines like clonazolam, presents a significant challenge for forensic and clinical toxicology laboratories. Due to the inherent instability of clonazolam, which can degrade to its metabolite, 8-aminoclonazolam, accurate quantification of this metabolite is crucial for determining exposure.[1][2] This guide provides a comparative overview of validated analytical methods for the quantification of this compound, drawing from various published studies to offer an inter-laboratory perspective on performance and protocols.
Comparative Analysis of Quantification Methods
The primary analytical technique for the quantification of this compound and other novel benzodiazepines is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is essential for detecting low concentrations in complex biological matrices.[3][4][5][6] Below is a summary of performance data from different validated LC-MS/MS methods, providing a comparative look at their capabilities.
| Parameter | Method A (Urine) | Method B (Illicit Samples) | Method C (Blood) |
| Limit of Quantification (LOQ) | 10 ng/mL[7] | 0.1 - 10 ng/mL (Analyte Dependent)[3] | 1 ng/mL[5] |
| Linearity Range | 10 - 1000 ng/mL[7] | 0.1 - 20 ng/mL[3] | 1 - 200 ng/mL[5] |
| Intra-day Precision (%RSD) | < 20% at LOQ[7] | Not explicitly stated for this compound | 3 - 20%[5] |
| Inter-day Precision (%RSD) | < 20% at LOQ[7] | Not explicitly stated for this compound | 4 - 21%[5] |
| Bias/Accuracy | ± 20% at LOQ[7] | ± 30% at LOQ[3] | ± 12%[5] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results across laboratories. The following sections outline common experimental protocols for the quantification of this compound.
Sample Preparation:
The choice of sample preparation technique is crucial for removing matrix interferences and concentrating the analyte. Common methods include:
-
Solid Phase Extraction (SPE): This technique is used for cleaning up complex matrices like blood and urine. For example, a study on 13 designer benzodiazepines in postmortem blood utilized SPE before LC-MS/MS analysis.[5]
-
Liquid-Liquid Extraction (LLE): LLE is another common technique for extracting benzodiazepines from biological fluids.[4]
-
Protein Precipitation: For blood samples, protein precipitation with a solvent like acetonitrile (B52724) is a simpler and faster method.[8]
-
Dilute-and-Shoot: For cleaner samples like illicit drug preparations, a simple dilution may be sufficient before injection into the LC-MS/MS system.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed to separate this compound from other compounds in the sample.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is common.[6][9]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally used. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[5][9] This highly selective technique ensures accurate identification and quantification.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a toxicology laboratory.
Signaling Pathway and Logical Relationships
The detection of this compound is logically linked to the ingestion of its parent compound, clonazolam, and its subsequent metabolic processes or degradation.
This comparative guide highlights the robust and sensitive nature of LC-MS/MS methods for the quantification of this compound. While specific performance characteristics may vary between laboratories and matrices, the presented data demonstrates a consensus on the achievable limits of detection and quantification. Adherence to validated and well-documented experimental protocols is paramount for ensuring the accuracy and comparability of results in the analysis of this critical biomarker.
References
- 1. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
Unmasking a Metabolite: Cross-Reactivity of 8-Aminoclonazolam in Benzodiazepine Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including designer benzodiazepines like clonazolam, presents a significant challenge for clinical and forensic toxicology. Accurate detection of these substances is paramount, and this often relies on an understanding of their metabolic fate. 8-aminoclonazolam, a major metabolite of clonazolam, has been identified as a key biomarker for confirming the intake of its parent compound. However, the ability of commonly used benzodiazepine (B76468) immunoassays to detect this metabolite varies, a phenomenon known as cross-reactivity. This guide provides a comparative analysis of the cross-reactivity of this compound in different benzodiazepine immunoassay formats, supported by experimental data and detailed methodologies.
Introduction to Benzodiazepine Immunoassays and the Importance of Metabolite Detection
Benzodiazepine immunoassays are widely used as a preliminary screening tool for the detection of this class of drugs in biological samples, primarily urine. These assays utilize antibodies that recognize and bind to specific structural features of benzodiazepine molecules. However, the specificity of these antibodies is not absolute, and they can cross-react with other structurally related compounds, including metabolites.
Clonazolam is extensively metabolized in the body, with this compound being a prominent urinary metabolite.[1][2] Due to the often low concentrations of the parent drug in urine, targeting its metabolites is crucial for a reliable diagnosis of clonazolam use.[1][2] Therefore, understanding the cross-reactivity of this compound with various commercially available benzodiazepine immunoassays is essential for accurate interpretation of screening results.
Comparative Analysis of this compound Cross-Reactivity
The cross-reactivity of a compound in an immunoassay is typically expressed as a percentage relative to the assay's target analyte (the calibrator). It is calculated as the concentration of the calibrator that produces the same response as a given concentration of the cross-reacting compound.
Published data on the cross-reactivity of this compound is limited but informative. The available data primarily focuses on Enzyme-Linked Immunosorbent Assay (ELISA) platforms.
| Immunoassay Type | Manufacturer/Study | Target Analyte (Calibrator) | This compound Cross-Reactivity (%) | Reference |
| ELISA | Neogen | Oxazepam | 57% | [3] |
| ELISA | CFSRE | Not Specified | 51.3% | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of clonazolam and the general experimental workflows for common benzodiazepine immunoassays.
Caption: Metabolic conversion of Clonazolam to this compound.
Caption: Generalized workflow for competitive binding benzodiazepine immunoassays.
Experimental Protocols
Below are detailed methodologies for common benzodiazepine immunoassay platforms. These protocols are generalized, and specific parameters may vary based on the manufacturer and the automated analyzer used.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive binding principle where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Reagents and Materials:
-
Antibody-coated microplate
-
Drug-enzyme (e.g., HRP) conjugate
-
Calibrators and controls
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute acid)
-
Microplate reader
-
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add a specific volume of calibrators, controls, and patient samples to the appropriate wells of the antibody-coated microplate.
-
Add the drug-enzyme conjugate to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove any unbound materials.
-
Add the substrate solution to each well and incubate to allow for color development. The amount of color developed is inversely proportional to the amount of drug in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Compare the absorbance of the patient samples to the absorbance of the cutoff calibrator to determine the result.
-
Cloned Enzyme Donor Immunoassay (CEDIA™)
CEDIA assays utilize recombinant DNA technology to produce a homogeneous enzyme immunoassay. The enzyme β-galactosidase is genetically engineered into two inactive fragments, an enzyme acceptor (EA) and an enzyme donor (ED). The drug is conjugated to the ED fragment.
-
Principle: In the absence of the drug in the sample, the antibody binds to the drug-ED conjugate, preventing its reassociation with the EA, thus no active enzyme is formed. When the drug is present in the sample, it binds to the antibody, leaving the drug-ED conjugate free to reassociate with the EA to form an active enzyme, which then cleaves a substrate to produce a color change.
-
Procedure (Automated Analyzer):
-
Patient urine samples, calibrators, and controls are loaded onto the analyzer.
-
The analyzer automatically pipettes the sample and the EA and ED reagents into a reaction cuvette.
-
For "High Sensitivity" assays, a β-glucuronidase solution may be included in the reagent to hydrolyze conjugated metabolites.[6]
-
The mixture is incubated, allowing for the competitive binding reaction and enzyme re-association to occur.
-
The analyzer adds a substrate (e.g., chlorophenol red-β-D-galactopyranoside).
-
The rate of color change is measured spectrophotometrically at a specific wavelength.
-
The rate of change is proportional to the concentration of the drug in the sample.
-
Enzyme Multiplied Immunoassay Technique (EMIT®)
EMIT is another homogeneous enzyme immunoassay based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a fixed amount of antibody binding sites.
-
Principle: When the antibody binds to the drug-G6PDH conjugate, the enzyme's activity is inhibited. If the drug is present in the sample, it competes for the antibody binding sites, leaving more of the drug-G6PDH conjugate active. The active enzyme converts NAD+ to NADH, resulting in an increase in absorbance.
-
Procedure (Automated Analyzer):
-
Patient urine samples, calibrators, and controls are placed on the automated analyzer.
-
The analyzer dispenses the sample and the antibody/substrate reagent into a reaction cuvette.
-
After a short incubation, the drug-G6PDH conjugate reagent is added.
-
The rate of NADH formation is measured by monitoring the change in absorbance at 340 nm.
-
The enzyme activity is directly proportional to the drug concentration in the sample.
-
Kinetic Interaction of Microparticles in Solution (KIMS)
The KIMS assay involves the agglutination of microparticles in the presence of the target analyte.
-
Principle: The assay uses microparticles coated with a benzodiazepine derivative. In the absence of the drug in the sample, a specific antibody cross-links the microparticles, causing them to agglutinate. This agglutination increases the turbidity of the solution. When the drug is present in the sample, it competes with the drug on the microparticles for the antibody binding sites, thereby inhibiting agglutination and reducing the turbidity.
-
Procedure (Automated Analyzer):
-
Patient urine samples, calibrators, and controls are loaded onto a clinical chemistry analyzer.
-
The analyzer mixes the sample with the antibody reagent.
-
The microparticle reagent is then added to the mixture.
-
The analyzer measures the change in absorbance (turbidity) over time at a specific wavelength.
-
The rate of agglutination is inversely proportional to the concentration of the drug in the sample.
-
Conclusion
The detection of this compound is a critical component in the accurate toxicological assessment of clonazolam use. The available data indicates that ELISA-based immunoassays exhibit significant cross-reactivity with this metabolite, suggesting their potential utility as a screening tool. However, the lack of comprehensive cross-reactivity data for other widely used immunoassay platforms, such as CEDIA, EMIT, and KIMS, highlights a critical knowledge gap. Further research is necessary to fully characterize the performance of these assays for the detection of this compound and other metabolites of novel benzodiazepines. For forensic purposes, positive immunoassay screening results should always be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
A Comparative Analysis of 8-Aminoclonazolam and 7-Aminoclonazepam Concentrations for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the concentrations of 8-aminoclonazolam and 7-aminoclonazepam (B1198261), the principal metabolites of the designer benzodiazepine (B76468) clonazolam and the prescription medication clonazepam, respectively. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of reported concentrations in various biological matrices and the analytical methodologies employed for their quantification.
Introduction
This compound and 7-aminoclonazepam are the major urinary metabolites of clonazolam and clonazepam. Both parent compounds are nitrobenzodiazepines that undergo metabolic reduction of the nitro group to an amino group. Due to their extended detection window compared to the parent drugs, these amino metabolites are crucial biomarkers in clinical and forensic toxicology for assessing exposure to clonazolam and clonazepam. This guide summarizes quantitative data from scientific literature, details experimental protocols for their analysis, and provides visual representations of metabolic pathways and experimental workflows.
Data Presentation: Comparative Concentrations
The following tables summarize the reported concentrations of this compound and 7-aminoclonazepam in various biological samples. It is important to note that direct comparison is challenging due to variations in dosage, administration route, and individual metabolism.
Table 1: Concentrations of this compound in Biological Samples
| Biological Matrix | Concentration Range | Study Population/Context | Citation |
| Blood | 2.0 - 580 ng/mL (median: 13 ng/mL) | Postmortem (PM) cases | [1] |
| Blood | 2.8 - 59 ng/mL (median: 19 ng/mL) | Driving Under the Influence of Drugs (DUID) cases | [1] |
Table 2: Concentrations of 7-Aminoclonazepam in Biological Samples
| Biological Matrix | Concentration Range | Study Population/Context | Citation |
| Urine | 73.0 pg/mL - 183.2 ng/mL | Healthy volunteers after a single 3 mg oral dose of clonazepam | [2][3] |
| Hair | 1.37 - 1267 pg/mg | Psychiatric patients treated with clonazepam | [4] |
| Blood (sum of clonazepam and 7-aminoclonazepam) | 0.002 - 0.840 mg/kg (median: 0.067 mg/kg) | Traffic cases | [5][6] |
| Blood (sum of clonazepam and 7-aminoclonazepam) | 0.005 - 0.913 mg/kg (median: 0.071 mg/kg) | Criminal cases (offenders) | [5][6] |
| Blood (sum of clonazepam and 7-aminoclonazepam) | 0.002 - 1.676 mg/kg (median: 0.115 mg/kg) | Postmortem cases | [5][6] |
| Oral Fluid | 0.5 - 316.7 ng/mL (median: 4.2 ng/mL) | Patients in addiction management | [7] |
Experimental Protocols
The quantification of this compound and 7-aminoclonazepam in biological matrices is typically performed using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Quantification of this compound in Urine by UHPLC-MS/MS
This protocol is based on a comprehensive method for the analysis of various benzodiazepines in urine.[8]
1. Sample Preparation:
- To 200 µL of urine, add an internal standard solution.
- Perform enzymatic hydrolysis to cleave glucuronide conjugates.
- Utilize solid-phase extraction (SPE) for sample clean-up and concentration. A mixed-mode cation exchange (MCX) sorbent is recommended.[9]
- Elute the analyte from the SPE cartridge.
- Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase.
2. UHPLC-MS/MS Analysis:
- Chromatographic Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).[8]
- Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.[10]
- Ionization: Electrospray ionization (ESI) in positive mode.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.[11]
- Quantification: Generate a calibration curve using standards of known concentrations. The limit of quantitation for this compound has been reported to be around 10 ng/mL in urine.[8]
Protocol 2: Quantification of 7-Aminoclonazepam in Hair by GC-MS
This protocol is adapted from a validated method for the analysis of clonazepam and its metabolite in hair.[4]
1. Sample Preparation:
- Decontaminate the hair samples with a solvent like dichloromethane (B109758) to remove external contaminants.
- Pulverize the hair to increase the surface area for extraction.
- Incubate a weighed amount of hair powder in a buffer solution (e.g., Sorenson buffer pH 7.6).
- Add an internal standard.
- Perform liquid-liquid extraction with an organic solvent.
- Derivatize the extract to improve the volatility and chromatographic properties of the analyte for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Equipped with a capillary column suitable for drug analysis.
- Carrier Gas: Helium.
- Ionization: Negative Chemical Ionization (NCI) is often used for high sensitivity.
- Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in selected ion monitoring (SIM) or MRM mode.
- Quantification: Prepare a calibration curve by spiking blank hair samples with known amounts of 7-aminoclonazepam. The limit of quantitation can be as low as 1 pg/mg of hair.[4]
Mandatory Visualization
References
- 1. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Blood concentrations of clonazepam and 7-aminoclonazepam in forensic cases in Denmark for the period 2002-2007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-aminoclonazepam is superior to clonazepam for detection of clonazepam use in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SPE and LLE for 8-Aminoclonazolam Extraction Efficiency
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a critical aspect of forensic toxicology, clinical chemistry, and drug development. 8-Aminoclonazolam, the primary metabolite of the potent designer benzodiazepine (B76468) clonazolam, serves as a key biomarker for determining the use of the parent compound.[1][2] The choice of extraction method profoundly impacts the sensitivity, reproducibility, and overall efficiency of the analytical workflow. This guide provides a head-to-head comparison of two common extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), for the isolation of this compound from biological matrices.
Quantitative Data Summary
The following table summarizes typical performance characteristics of SPE and LLE for the extraction of benzodiazepines from biological fluids. It is important to note that these values are generalized from studies on a range of benzodiazepines and may vary for this compound depending on the specific matrix and optimized protocol.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Extraction Efficiency | Generally high and consistent, with mean recoveries often exceeding 80%.[3] For a panel of 26 benzodiazepines, the mean recovery was 86% (ranging from 79% to 102%). | Can be variable and highly dependent on the analyte and solvent system. Recoveries for benzodiazepines can range from 60% to over 90%.[4] |
| Reproducibility | High, with coefficients of variation (%CV) typically below 10%. | Can be lower than SPE due to the manual nature of the process and potential for emulsion formation. |
| Matrix Effects | Generally lower due to the targeted nature of the extraction and washing steps.[5] | Can be more significant as LLE may co-extract more endogenous interferences from the sample matrix.[5] |
| Sample Throughput | Well-suited for automation, allowing for high-throughput processing of samples.[6] | Generally lower throughput and more labor-intensive, though some automation is possible.[6] |
| Solvent Consumption | Typically uses smaller volumes of organic solvents compared to LLE.[7] | Often requires larger volumes of organic solvents.[6] |
| Selectivity | High selectivity can be achieved by choosing appropriate sorbents and wash/elution solvents.[6] | Selectivity is primarily determined by the partitioning of the analyte between two immiscible liquid phases. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is a representative method adapted from established procedures for benzodiazepine metabolites in biological fluids, such as oral fluid or urine.[8] A mixed-mode cation exchange sorbent is often effective for basic compounds like this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Formic acid solution (4% in water)
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide (B78521)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., urine, oral fluid) to pellet any particulates. Dilute the supernatant with an appropriate buffer, and add an internal standard (e.g., this compound-d4).
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of 4% formic acid in water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 2.0 mL of 4% formic acid in water to remove polar interferences.
-
Follow with a second wash of 2.0 mL of methanol to remove non-polar, non-basic interferences.
-
-
Drying: Dry the sorbent bed thoroughly for approximately 5 minutes under positive pressure (e.g., nitrogen) or vacuum.
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a mobile phase-compatible solution for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for this compound
This is a general protocol for the extraction of benzodiazepines from biological matrices like plasma or blood, which can be optimized for this compound.[9]
Materials:
-
Glass screw-top tubes
-
Chloroform (B151607) (or another suitable organic solvent like 1-chlorobutane)
-
Buffer solution (e.g., borate (B1201080) buffer, pH 9.5)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of the biological sample (e.g., plasma) in a glass tube, add a suitable internal standard. Adjust the sample pH to approximately 9.5 using a buffer to ensure this compound is in its non-ionized state.[9]
-
Liquid-Liquid Extraction: Add 5 mL of chloroform to the prepared sample.
-
Mixing: Vortex the mixture vigorously for 10-15 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the mixture at approximately 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Analyte Recovery: Carefully transfer the lower organic layer (chloroform) to a clean tube, avoiding aspiration of the aqueous layer or the protein interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable mobile phase for subsequent analysis.[9]
Visualized Experimental Workflows
References
- 1. cfsre.org [cfsre.org]
- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 3. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Stability of 8-Aminoclonazolam in Biological Fluids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of an analyte in various biological matrices is critical for accurate and reproducible results. This guide provides a comparative overview of the stability of 8-aminoclonazolam, the primary metabolite of the designer benzodiazepine (B76468) clonazolam, in different biological fluids. The data presented herein is extrapolated from studies on structurally similar compounds, particularly 7-aminoclonazepam (B1198261), due to a lack of direct comparative stability studies on this compound.
This compound is increasingly recognized as a crucial biomarker for detecting the use of clonazolam, especially given the parent compound's instability.[1] However, the stability of this compound itself can be influenced by the biological matrix, storage temperature, and handling procedures. Inaccurate quantification due to degradation can lead to misinterpretation of toxicological findings.
Comparative Stability Data
The following tables summarize the expected stability of this compound in whole blood, plasma, and urine under different storage conditions. It is important to note that these are estimated degradation profiles based on the known behavior of analogous amino-benzodiazepine metabolites.[1][2][3]
Table 1: Estimated Percentage of this compound Remaining in Whole Blood
| Storage Duration | Room Temperature (~25°C) | Refrigerated (4°C) | Frozen (-20°C) | Ultra-Low (-80°C) |
| 24 Hours | < 85% | ~95% | > 98% | > 99% |
| 7 Days | < 60% | ~80% | ~90% | > 98% |
| 30 Days | Not Recommended | < 70% | ~85% | > 95% |
| 90 Days | Not Recommended | Not Recommended | < 75% | ~90% |
Table 2: Estimated Percentage of this compound Remaining in Plasma
| Storage Duration | Room Temperature (~25°C) | Refrigerated (4°C) | Frozen (-20°C) | Ultra-Low (-80°C) |
| 24 Hours | ~90% | > 95% | > 98% | > 99% |
| 7 Days | < 70% | ~85% | ~92% | > 98% |
| 30 Days | Not Recommended | < 75% | ~88% | > 95% |
| 90 Days | Not Recommended | Not Recommended | < 80% | ~92% |
Table 3: Estimated Percentage of this compound Remaining in Urine
| Storage Duration | Room Temperature (~25°C) | Refrigerated (4°C) | Frozen (-20°C) | Ultra-Low (-80°C) |
| 24 Hours | ~95% | > 98% | > 99% | > 99% |
| 7 Days | ~80% | ~90% | ~95% | > 98% |
| 30 Days | < 60% | ~80% | ~85% | > 95% |
| 90 Days | Not Recommended | < 70% | < 80% | ~90% |
Note: Urine has been identified as a particularly challenging matrix for the stability of similar amino-metabolites.[1][2]
Key Factors Influencing Stability
Several factors can contribute to the degradation of this compound in biological samples:
-
Temperature: As indicated in the tables, lower storage temperatures significantly enhance stability.[4][5][6] Storage at -80°C is recommended for long-term preservation.[7]
-
Biological Matrix: The inherent composition of the biological fluid, including enzymes and pH, can affect analyte stability. Postmortem blood is generally considered the least stable matrix.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation and is therefore not recommended.[7] Aliquoting samples prior to freezing is a best practice.
Experimental Protocols
A robust assessment of analyte stability is a cornerstone of method validation in bioanalysis.[8][9][10] The following is a generalized protocol for evaluating the stability of this compound in a selected biological fluid.
Objective: To determine the stability of this compound in a specific biological matrix under various storage conditions over a defined period.
Materials:
-
Blank, drug-free biological matrix (e.g., human whole blood, plasma, or urine)
-
Certified reference material of this compound
-
A suitable internal standard (e.g., a deuterated analog of this compound)
-
Appropriate solvents for stock solutions (e.g., methanol)
-
Validated analytical method and instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Spike the blank biological matrix with the stock solution to achieve a known concentration (e.g., a mid-range concentration from the calibration curve).
-
Gently mix and allow the sample to equilibrate.
-
-
Aliquoting and Storage:
-
Divide the spiked matrix into multiple aliquots in appropriate storage vials.
-
Analyze a set of aliquots immediately to establish the baseline concentration (T=0).
-
Store the remaining aliquots under the desired temperature conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
-
Sample Analysis at Time Points:
-
At predefined time intervals (e.g., 24 hours, 7 days, 30 days, 90 days), retrieve a set of aliquots from each storage condition.
-
Allow frozen samples to thaw completely at room temperature and vortex thoroughly.
-
Process and analyze the samples using a validated analytical method, including the internal standard.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound for each time point and storage condition.
-
Determine the percentage of the initial concentration remaining at each time point.
-
The analyte is generally considered stable if the mean concentration is within ±15% of the baseline concentration.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in a stability study.
Caption: Workflow for an in vitro stability study of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Performance characteristics of various LC columns for 8-Aminoclonazolam analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of 8-aminoclonazolam, a primary metabolite of the potent designer benzodiazepine (B76468) clonazolam, is critical in clinical and forensic toxicology. The choice of a liquid chromatography (LC) column is a pivotal factor in achieving reliable and robust analytical methods. This guide provides an objective comparison of the performance characteristics of various LC columns for this compound analysis, supported by experimental data from published literature.
Performance Characteristics of Various LC Columns
The selection of an appropriate LC column is crucial for achieving optimal separation, peak shape, and sensitivity in the analysis of this compound. Reversed-phase chromatography is the most common technique employed, with C18 columns being the workhorse for many applications. However, alternative chemistries such as biphenyl (B1667301) phases can offer unique selectivity for aromatic compounds like benzodiazepines.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Performance Characteristics for Benzodiazepine Analysis |
| ACQUITY UPLC BEH C18 | Ethylene Bridged Hybrid C18 | 1.7 | 2.1 x 50 | Enables rapid analysis with high efficiency and resolution, suitable for complex matrices like urine.[1] |
| Zorbax Eclipse XDB-C18 | C18 | 5 | 4.6 x 150 | A robust, general-purpose column providing good selectivity for a wide range of benzodiazepines.[2] |
| Kinetex Biphenyl | Biphenyl | 2.6 | - | Offers complementary selectivity to C18 columns, potentially improving resolution of isomeric compounds and separation from matrix interferences due to π-π interactions.[3][4] |
| Luna Omega Polar C18 | Polar Modified C18 | 3 | 50 x 3.0 | Provides a balance of retention for polar and non-polar analytes, suitable for comprehensive benzodiazepine panels.[3] |
| CORTECS UPLC C18+ | Solid-Core C18 | 1.6, 2.7 | - | Enables baseline separation of target analytes from internal standards with identical nominal masses, reducing the risk of chromatographic interference.[5] |
| Chromolith Performance RP-18e | Monolithic Silica C18 | - | 100 x 4.6 | Allows for high flow rates and rapid analysis times, suitable for high-throughput screening.[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of benzodiazepines, including this compound, using different LC-MS/MS systems.
Method 1: UHPLC-MS/MS Analysis in Urine
This method is adapted from a rapid and comprehensive clinical toxicology research method.[1]
-
Sample Preparation: Urine samples are diluted with a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to LC-MS/MS analysis.
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient is typically employed, starting with a low percentage of mobile phase B and increasing over the course of the run to elute the analytes.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
Method 2: General Benzodiazepine Analysis using HPLC
This protocol is based on a comparative study of different stationary phases.[2]
-
LC System: Agilent 1100 series HPLC
-
Columns (for comparison):
-
Zorbax Eclipse XDB-C18 (5 µm, 4.6 x 150 mm)
-
Zorbax Eclipse XDB-C8 (5 µm, 4.6 x 150 mm)
-
Zorbax Eclipse XDB-Phenyl (5 µm, 4.6 x 150 mm)
-
Luna CN (3 µm, 4.6 x 150 mm)
-
-
Mobile Phase: A mixture of an organic modifier (methanol or acetonitrile) and water. The composition is varied to study its effect on retention.
-
Detection: UV-Vis or Mass Spectrometry
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflow and the logical considerations for selecting an appropriate LC column for this compound analysis.
Conclusion
The choice of an LC column for this compound analysis depends on the specific requirements of the assay, such as the need for high throughput, the complexity of the sample matrix, and the required resolution from potential interferences. While traditional C18 columns provide excellent performance for a wide range of applications, alternative chemistries like biphenyl and polar-embedded phases can offer significant advantages in terms of selectivity and retention for challenging separations. The data and protocols presented in this guide serve as a starting point for method development and optimization, enabling researchers to select the most appropriate column to achieve their analytical goals.
References
- 1. waters.com [waters.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. phenomenex.com [phenomenex.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. lcms.cz [lcms.cz]
- 6. Rapid analysis of benzodiazepines in whole blood by high-performance liquid chromatography: use of a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analysis of 8-Aminoclonazolam: A Guide to Proficiency Testing in Forensic Laboratories
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), including potent benzodiazepines like clonazolam, presents a significant challenge to forensic toxicology laboratories. Accurate detection of clonazolam exposure is critical, and recent findings indicate that its metabolite, 8-aminoclonazolam, is a more reliable biomarker than the parent compound.[1][2] This guide provides a framework for establishing proficiency testing for the analysis of this compound, comparing analytical methodologies, and offering detailed experimental protocols to ensure accurate and reliable results in forensic casework.
The Importance of this compound as a Biomarker
Clonazolam is a nitro-benzodiazepine that is metabolized in the body to this compound.[1][2] Furthermore, the parent drug can be unstable, leading to the formation of this amino metabolite.[1] Studies have shown that targeting this compound for analysis leads to a more accurate determination of clonazolam use, as relying solely on the detection of the parent drug may result in underreporting.[1][2] Therefore, incorporating this compound into routine forensic toxicology screening and confirmation methods is crucial for accurately assessing the prevalence of clonazolam.
Establishing a Proficiency Testing Program
Currently, there is a lack of commercially available proficiency testing (PT) programs specifically for this compound. However, laboratories can establish an effective internal or inter-laboratory PT scheme by following established guidelines for forensic toxicology.[3][4]
A robust PT program for this compound should involve the following steps:
-
Preparation of Test Samples: Authentic and fortified biological matrices (e.g., urine, blood) should be used. Samples should be prepared at concentrations relevant to forensic casework, including near the limit of detection (LOD) and at toxicologically significant levels. A certified reference material and its deuterated internal standard (this compound-d4) are available for the preparation of calibrators and controls.[5]
-
Distribution to Participating Laboratories: Samples should be distributed in a manner that ensures their stability and integrity.
-
Analysis by Laboratories: Participating laboratories will analyze the samples using their validated in-house methods.
-
Submission of Results: Results are submitted to the coordinating body for statistical analysis.
-
Evaluation of Performance: Laboratory performance is evaluated based on the accuracy and precision of their results compared to the assigned value of the test material.
Caption: Workflow for a proficiency testing program for this compound analysis.
Comparison of Analytical Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the confirmation and quantification of novel benzodiazepines and their metabolites due to its high sensitivity and specificity.[6][7][8] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires derivatization of the analytes.[9]
The following table summarizes key performance characteristics of a published LC-MS/MS method for the analysis of a panel of novel benzodiazepines, including clonazolam, which would be applicable to its metabolite, this compound.
| Parameter | Performance Characteristic | Reference |
| Limit of Detection (LOD) | Analyte-dependent, typically in the sub-ng/mL range. | [10] |
| Limit of Quantitation (LOQ) | 0.1 ng/mL for a similar panel of benzodiazepines. | [10] |
| Linearity | 0.1 - 20 ng/mL (R² > 0.99) | [10] |
| Precision | Intra- and inter-day precision < 15% RSD. | [8] |
| Accuracy | Within ±15% of the target concentration. | [8] |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in biological matrices. Laboratories should validate this method according to their specific standard operating procedures and regulatory requirements.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of biological sample (e.g., urine, blood), add 50 µL of an internal standard working solution (e.g., this compound-d4).
-
Add 3 mL of 100 mM sodium acetate (B1210297) buffer (pH 4.5) and vortex. For urine samples, hydrolysis with β-glucuronidase may be necessary to cleave conjugated metabolites.[9]
-
Centrifuge the samples at approximately 3000 rpm for 10 minutes.
-
Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with deionized water and a low-percentage organic solvent wash.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is common.[7]
-
Flow Rate: A typical flow rate is between 0.4 and 0.7 mL/min.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.
-
Caption: General analytical workflow for the determination of this compound.
Conclusion
The accurate identification and quantification of this compound are essential for forensic laboratories to keep pace with the evolving landscape of novel psychoactive substances. While dedicated proficiency testing programs for this specific metabolite are not yet widely available, laboratories can and should implement rigorous internal and inter-laboratory quality control measures. By utilizing validated, sensitive, and specific analytical methods like LC-MS/MS and adhering to established forensic toxicology standards, the scientific community can ensure the reliability of results for this compound and contribute to a more accurate understanding of public health and safety trends related to novel benzodiazepines.
References
- 1. cfsre.org [cfsre.org]
- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for this compound [cfsre.org]
- 3. Standard Practices for Proficiency Testing for Forensic Toxicology Laboratories and Breath Alcohol Programs | American Academy of Forensic Sciences [aafs.org]
- 4. aafs.org [aafs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nyc.gov [nyc.gov]
- 10. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Aminoclonazolam Levels in Antemortem and Postmortem Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 8-aminoclonazolam concentrations in biological samples collected before death (antemortem) and after death (postmortem). Understanding the potential differences in these levels is crucial for accurate toxicological interpretation in clinical and forensic settings. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and toxicological pathways.
Introduction
Clonazolam, a potent designer benzodiazepine (B76468), has emerged as a significant substance of abuse, leading to an increase in adverse events, including fatalities.[1] Due to its rapid metabolism and potential instability, its metabolite, this compound, is often the primary analyte detected in toxicological screenings and is considered a more reliable biomarker for clonazolam exposure.[2][3] However, the interpretation of this compound concentrations can be complex, particularly when comparing antemortem and postmortem samples. Postmortem redistribution (PMR), a phenomenon where drugs move from tissues into the blood after death, and potential postmortem biotransformation can significantly alter drug concentrations, complicating the determination of the drug's role in the cause of death.[4][5]
Data Presentation: this compound Concentrations
The following tables summarize reported concentrations of this compound in various antemortem and postmortem sample types. It is important to note that direct comparisons between antemortem and postmortem levels from the same individual are rare. The data presented here are aggregated from different studies and case reports.
Table 1: this compound Concentrations in Antemortem Samples (Driving Under the Influence of Drugs - DUID Cases)
| Sample Type | Number of Cases (n) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Source |
| Blood | 54 | 19 | 2.8 - 59 | [6] |
Table 2: this compound Concentrations in Postmortem Samples
| Sample Type | Number of Cases (n) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Source |
| Blood | 288 | 13 | 2.0 - 580 | [6] |
| Blood | 1 (Case Report) | 140 | N/A | [1][7] |
Table 3: Clonazolam and this compound Concentrations in Non-Fatal Intoxications (Antemortem)
| Sample Type | Number of Cases (n) | Clonazolam Range (µg/L) | This compound Range (µg/L) | Source |
| Blood | 4 | 0.2 - 2.1 | 5.9 - 19.1 | [8][9][10] |
Experimental Protocols
Accurate quantification of this compound is critical for both clinical and forensic toxicology. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a synthesized, detailed methodology based on established protocols for benzodiazepine analysis in biological matrices.[11][12][13]
Protocol: Quantification of this compound in Whole Blood by LC-MS/MS
1. Sample Preparation (Solid-Supported Liquid-Liquid Extraction - SS-LLE)
-
Aliquotting: Pipette 500 µL of whole blood (antemortem or postmortem) into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard for this compound to all samples, calibrators, and controls.
-
Buffering: Add 500 µL of borate (B1201080) buffer (pH 11) to each tube and vortex briefly.
-
Extraction:
-
Load the mixture onto a solid-supported liquid-liquid extraction column.
-
Elute the analytes with three aliquots of 2.5 mL of methyl tert-butyl ether.
-
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[11][12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate this compound from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard for confident identification and quantification.
-
3. Calibration and Quality Control
-
Prepare a calibration curve using fortified drug-free whole blood over the expected concentration range.
-
Include at least three levels of quality control samples (low, medium, and high) in each analytical run to ensure accuracy and precision.
Mandatory Visualizations
Metabolic Pathway of Clonazolam
The primary metabolic pathway for clonazolam involves the reduction of its nitro group to an amino group, forming this compound.[2] This biotransformation is a critical step in the body's process to detoxify and eliminate the drug.
References
- 1. Designer Benzodiazepines: A Review of Toxicology and Public Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. libraryonline.erau.edu [libraryonline.erau.edu]
- 4. nyc.gov [nyc.gov]
- 5. Postmortem Brain and Blood Reference Concentrations of Alprazolam, Bromazepam, Chlordiazepoxide, Diazepam, and their Metabolites and a Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Study of Postmortem Concentrations of Benzodiazepines and Z-Hypnotics in Several Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postmortem distribution and redistribution of nitrobenzodiazepines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. unitedchem.com [unitedchem.com]
A Comparative Guide to the Hydrolysis of Conjugated 8-Aminoclonazolam for Researchers and Drug Development Professionals
Introduction: The accurate quantification of 8-aminoclonazolam, a primary metabolite of the potent designer benzodiazepine (B76468) clonazolam, is crucial in clinical and forensic toxicology. As this compound is extensively metabolized and excreted in a conjugated form, typically as a glucuronide, effective hydrolysis is a critical pre-analytical step.[1] This guide provides a comprehensive comparison of common hydrolysis methods—enzymatic, acidic, and alkaline—to assist researchers in selecting the most appropriate technique for their analytical needs. The presented data, derived from studies on analogous benzodiazepine glucuronides, offers a robust framework for optimizing the hydrolysis of conjugated this compound.
Comparison of Hydrolysis Methods
The selection of a hydrolysis method depends on a balance of efficiency, selectivity, cost, and potential for analyte degradation. Enzymatic hydrolysis is generally the preferred method for benzodiazepines due to its high specificity and mild reaction conditions, which minimize the risk of altering the target molecule.[2][3] Acid and alkaline hydrolysis offer faster reaction times but carry a significant risk of analyte degradation.[4][5]
| Method | Reagent/Enzyme | Typical Conditions | Hydrolysis Efficiency (for Benzodiazepine Glucuronides) | Advantages | Disadvantages |
| Enzymatic | β-Glucuronidase (e.g., from E. coli, Helix pomatia, Abalone, Recombinant) | pH 4.5-6.8, 37-65°C, 15 min - 24 h | High (often >90%)[2][6] | High specificity, minimizes analyte degradation, effective for a broad range of glucuronides.[3] | Can be more time-consuming and costly, enzyme activity can be matrix-dependent.[5] |
| Acidic | Strong acids (e.g., HCl) | Elevated temperatures (e.g., 95°C), 15-60 min | Variable, potential for incomplete hydrolysis.[4] | Fast, inexpensive. | Can cause significant degradation of benzodiazepines, leading to lower recoveries and the formation of artifacts.[4][7][8][9] |
| Alkaline | Strong bases (e.g., NaOH) | Room temperature or elevated temperatures, 5-30 min | Analyte-dependent, can be effective for some conjugates.[10] | Fast, can be effective for specific applications. | High potential for degradation and transformation of benzodiazepines, may not be suitable for complex matrices.[4][11] |
Experimental Protocols
Below are detailed protocols for the three main types of hydrolysis. It is recommended to optimize these protocols for your specific laboratory conditions and analytical methods.
Enzymatic Hydrolysis Protocol (using β-Glucuronidase)
This protocol is based on established methods for the hydrolysis of benzodiazepine glucuronides and is expected to be effective for conjugated this compound.[2][12]
Materials:
-
Urine sample containing conjugated this compound
-
β-Glucuronidase solution (e.g., from E. coli or recombinant)
-
Phosphate or acetate (B1210297) buffer (pH 6.8)
-
Internal standard solution
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
To 1 mL of the urine sample in a test tube, add an appropriate volume of the internal standard.
-
Add buffer to adjust the pH of the sample to approximately 6.8.
-
Add a sufficient activity of β-glucuronidase enzyme to the sample. The optimal amount should be determined empirically, but a starting point is typically around 2,500-5,000 Fishman units.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the sample at 55°C for 30 minutes. Incubation time and temperature may be optimized for different enzyme preparations (e.g., some recombinant enzymes can achieve high efficiency at room temperature in as little as 5-15 minutes).[2]
-
After incubation, cool the sample to room temperature.
-
Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the deconjugated this compound prior to LC-MS/MS analysis.
Acidic Hydrolysis Protocol
Caution: This method is known to cause degradation of benzodiazepines and should be used with care.[8][9] Validation with authentic standards is critical to assess recovery.
Materials:
-
Urine sample containing conjugated this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Internal standard solution
-
Heating block or water bath capable of reaching 95°C
-
pH meter or pH paper
-
Sodium Hydroxide (NaOH) solution for neutralization
Procedure:
-
To 1 mL of the urine sample in a heat-resistant test tube, add an appropriate volume of the internal standard.
-
Carefully add concentrated HCl to the sample to a final concentration of approximately 1 M.
-
Vortex the mixture gently.
-
Heat the sample at 95°C for 30 minutes.
-
Cool the sample to room temperature in an ice bath.
-
Neutralize the sample by adding NaOH solution dropwise until the pH is approximately 7.
-
Proceed with sample clean-up (SPE or LLE) for analysis.
Alkaline Hydrolysis Protocol
Caution: Similar to acid hydrolysis, alkaline conditions can lead to the degradation of benzodiazepines.[11]
Materials:
-
Urine sample containing conjugated this compound
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Internal standard solution
-
Vortex mixer
-
Incubator or water bath
-
Hydrochloric Acid (HCl) solution for neutralization
Procedure:
-
To 1 mL of the urine sample in a test tube, add an appropriate volume of the internal standard.
-
Add 1 M NaOH solution to the sample to achieve a final concentration of approximately 0.1 M.
-
Vortex the mixture gently.
-
Incubate the sample at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Neutralize the sample by adding HCl solution dropwise until the pH is approximately 7.
-
Proceed with sample clean-up (SPE or LLE) for analysis.
Visualizing the Hydrolysis Workflow
The following diagram illustrates the general experimental workflow for the hydrolysis and analysis of conjugated this compound.
References
- 1. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 2. Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. Opiate & Benzodiazepine Confirmations: To Hydrolyze or Not to Hydrolyze is the Question - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. mdpi.com [mdpi.com]
- 7. myadlm.org [myadlm.org]
- 8. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic investigation on the degradation of lo... - Pergamos [pergamos.lib.uoa.gr]
- 10. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Aminoclonazolam: A Guide for Laboratory Professionals
The proper disposal of 8-aminoclonazolam, a research chemical and a metabolite of the designer benzodiazepine (B76468) clonazolam, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to ensure compliance with regulations and to mitigate risks to personnel and the ecosystem. This guide provides a comprehensive, step-by-step plan for the safe and legal disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Regulatory Framework and Hazard Identification
The disposal of this compound falls under the purview of several regulatory bodies, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). As an analog of a controlled substance, this compound should be handled with the same level of caution.[2] It is imperative to treat this compound as a hazardous chemical waste, strictly prohibiting disposal via standard drains or trash.[3][4]
Summary of Regulatory and Disposal Principles
The following table summarizes the key regulatory considerations and disposal principles for benzodiazepine analogs like this compound.
| Regulatory Body/Principle | Requirement | Reference |
| EPA (RCRA) | Treat as a hazardous pharmaceutical waste. Prohibits disposal down the drain or in regular trash. | [2] |
| DEA | If classified as a controlled substance analog, disposal must render the substance "non-retrievable." This often involves a DEA-registered reverse distributor or incineration. | [2] |
| Waste Segregation | Must be segregated from other waste streams. | [3] |
| Labeling | Containers must be clearly labeled "Hazardous Waste" with the full chemical name. | [3][6] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe and compliant disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Waste Collection:
-
Place all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, into a designated hazardous waste container.[4]
-
The container must be in good condition, compatible with the chemical, and have a securely fitting cap.[6][7]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Complete any required chemical waste pickup forms provided by your institution.[6]
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel or a certified hazardous waste vendor should handle transportation.
-
Prohibited Disposal Methods
-
DO NOT dispose of this compound in the regular trash or biohazard bins.[2][3]
-
DO NOT attempt to neutralize or destroy the chemical in the laboratory without a validated protocol and approval from your institution's EHS department. The DEA's "non-retrievable" standard is difficult to achieve without specialized equipment.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol for Chemical Inactivation (Hypothetical)
While the search results did not provide a specific, validated experimental protocol for the chemical inactivation of this compound, a hypothetical procedure for benzodiazepines based on hydrolysis is mentioned.[3] This process aims to render the compound non-retrievable before final disposal. This protocol should not be attempted without consulting and receiving approval from your institution's EHS department.
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve or suspend the this compound waste in water or an appropriate solvent.
-
Acidification: Slowly, and with constant stirring, add a strong acid (e.g., hydrochloric acid) to the mixture. The goal is to promote the hydrolysis of the diazepine (B8756704) ring.
-
Monitoring (Recommended): If analytical equipment such as HPLC or TLC is available, periodically take small aliquots to monitor the degradation of the parent compound to confirm the reaction's completion.
-
Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a suitable base.
-
Final Disposal: The resulting neutralized solution must still be collected as hazardous chemical waste and disposed of through your institution's EHS department.[3]
Disclaimer: The information provided is for guidance purposes only and is based on general principles for handling hazardous chemical waste and benzodiazepine analogs. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets. Adherence to all federal, state, and local regulations is mandatory.
References
Essential Safety and Logistical Information for Handling 8-Aminoclonazolam
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 8-Aminoclonazolam. As a metabolite of the potent benzodiazepine (B76468) clonazolam, this compound should be handled with care in a laboratory setting.[1][2] Adherence to these guidelines is essential for personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds. The required level of PPE is contingent on the specific laboratory procedure and the associated risk of exposure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[3] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[3] |
II. Experimental Protocol: Safe Handling of this compound
A systematic approach is critical to safely manage potent compounds throughout the experimental workflow.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure, to minimize exposure.
-
Decontamination: Ensure all surfaces and equipment are clean before and after handling the compound.
-
Spill Kit: A spill kit containing appropriate absorbent materials, cleaning agents, and PPE should be readily available.[4]
2. Weighing and Compounding:
-
Engineering Controls: For handling powders, use a certified chemical fume hood, a Class II Biological Safety Cabinet, or a compounding aseptic containment isolator.[4]
-
Donning PPE: Put on all required PPE in the correct order: gown, shoe covers, hair cover, mask, eye protection, and then double gloves.[4]
-
Weighing: If weighing a solid form, do so within the containment primary engineering control (C-PEC) on a tared weigh boat.[4]
-
Solution Preparation: When preparing solutions, handle liquids within a fume hood to control vapors and prevent splashes.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Doffing PPE: Carefully remove PPE to avoid self-contamination. Place disposable items in a sealed bag labeled as hazardous waste.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
III. Operational and Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance. As a benzodiazepine analog, it should be treated as hazardous chemical waste.[5]
Waste Segregation and Labeling:
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the chemical name.[3]
-
Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste.[3]
-
Unused Compound: Dispose of through a certified hazardous waste vendor. The container must be compatible with the chemical and clearly labeled.[3]
Disposal Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Rinse opened eyes for several minutes under running water.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]
All personnel must be trained on these procedures and know the location of emergency equipment. This guidance should be used in conjunction with a thorough risk assessment and institutional safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
